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  • Product: 4-Cycloheptene-1-methanol
  • CAS: 17328-87-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-Cycloheptene-1-methanol

Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-cycloheptene-1-methanol. Intended for researchers, scientists, and professionals in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-cycloheptene-1-methanol. Intended for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the predicted NMR spectra, underpinned by fundamental principles of NMR spectroscopy. The guide explains the causal relationships between the molecular structure of 4-cycloheptene-1-methanol and its spectral features. A standardized experimental protocol for acquiring high-fidelity NMR data for this compound is also presented. Data is summarized in clear tabular formats, and key structural and through-bond relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the spectral assignments.

Introduction

4-Cycloheptene-1-methanol is a valuable bifunctional molecule incorporating a seven-membered carbocyclic ring with a point of unsaturation and a primary alcohol. This unique structural combination makes it a versatile building block in organic synthesis, particularly in the construction of complex polycyclic systems and natural products. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of its chemical structure in solution.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum of 4-cycloheptene-1-methanol provides a wealth of information regarding the electronic environment and connectivity of the hydrogen atoms in the molecule. The predicted ¹H NMR chemical shifts, multiplicities, and coupling constants are presented in Table 1.

Table 1: Predicted ¹H NMR Data for 4-Cycloheptene-1-methanol

Atom NumberPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H4, H55.70m-
H8a, H8b3.45d6.5
H12.35m-
H3a, H6a2.25m-
H3b, H6b2.05m-
H2a, H7a1.80m-
H2b, H7b1.40m-
OH(variable)s (broad)-

Causality of Chemical Shifts and Multiplicities:

  • Olefinic Protons (H4, H5): The protons on the double bond are the most deshielded, with a predicted chemical shift of approximately 5.70 ppm. This significant downfield shift is due to the sp² hybridization of the carbon atoms, which are more electronegative than sp³ carbons, and the anisotropic effect of the π-electron cloud.[1] These protons would appear as a complex multiplet due to coupling with the adjacent allylic protons (H3 and H6).

  • Methylene Protons of the Hydroxymethyl Group (H8): The two protons on the carbon adjacent to the oxygen atom (C8) are diastereotopic and are predicted to resonate around 3.45 ppm. The electron-withdrawing nature of the oxygen atom deshields these protons, causing them to appear downfield from the other aliphatic protons.[2] They are predicted to appear as a doublet due to coupling with the methine proton (H1).

  • Methine Proton (H1): This proton, attached to the carbon bearing the hydroxymethyl group, is predicted to be a complex multiplet around 2.35 ppm. Its chemical shift is influenced by its proximity to the electron-withdrawing hydroxymethyl group.

  • Allylic Protons (H3, H6): The protons on the carbons adjacent to the double bond are expected to be deshielded relative to other sp³-hybridized C-H bonds, with predicted shifts around 2.25 ppm and 2.05 ppm. This is a characteristic feature of allylic protons.[1]

  • Aliphatic Protons (H2, H7): The remaining methylene protons on the cycloheptene ring are the most shielded, with predicted chemical shifts in the range of 1.40-1.80 ppm, which is typical for protons on saturated carbons in a cyclic system.[1]

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet and can exchange with deuterium in deuterated solvents like D₂O or methanol-d₄, leading to the disappearance of its signal.

Visualizing Structural Assignments

The following diagram illustrates the numbering of the atoms in 4-cycloheptene-1-methanol, corresponding to the data in the tables.

Caption: Numbering scheme for 4-cycloheptene-1-methanol.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for each carbon atom are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for 4-Cycloheptene-1-methanol

Atom NumberPredicted Chemical Shift (ppm)
C4, C5130.5
C868.0
C142.0
C3, C635.0
C2, C728.5

Causality of Chemical Shifts:

  • Olefinic Carbons (C4, C5): The sp²-hybridized carbons of the double bond are the most deshielded, with a predicted chemical shift of approximately 130.5 ppm. This is a characteristic region for alkene carbons in a ¹³C NMR spectrum.[3]

  • Carbon Bearing the Hydroxyl Group (C8): The carbon atom directly attached to the electronegative oxygen atom is significantly deshielded and is predicted to appear around 68.0 ppm.[3]

  • Methine Carbon (C1): The sp³-hybridized methine carbon is predicted to resonate at approximately 42.0 ppm.

  • Allylic Carbons (C3, C6): The allylic carbons are found at approximately 35.0 ppm.

  • Aliphatic Carbons (C2, C7): The remaining sp³-hybridized methylene carbons are the most shielded, with a predicted chemical shift of around 28.5 ppm.[3]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality experimental NMR spectra of 4-cycloheptene-1-methanol, the following protocol should be followed. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Materials and Equipment:

  • 4-cycloheptene-1-methanol sample

  • Deuterated chloroform (CDCl₃) with 0.03% TMS (tetramethylsilane)

  • 5 mm NMR tubes

  • NMR spectrometer (300 MHz or higher recommended)

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-cycloheptene-1-methanol.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ with TMS in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, a line width of <0.5 Hz for the TMS signal is desirable.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Process the spectrum similarly to the ¹H spectrum.

    • Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the logical flow of acquiring and analyzing NMR data for structural elucidation.

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis SamplePrep Sample Preparation H1_Acquisition 1H NMR Acquisition SamplePrep->H1_Acquisition C13_Acquisition 13C NMR Acquisition SamplePrep->C13_Acquisition FT Fourier Transformation H1_Acquisition->FT C13_Acquisition->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Calibration Chemical Shift Calibration Baseline->Calibration Assign_H1 1H Peak Assignment Calibration->Assign_H1 Assign_C13 13C Peak Assignment Calibration->Assign_C13 Structure_Elucidation Structure Elucidation Assign_H1->Structure_Elucidation Assign_C13->Structure_Elucidation

Caption: Experimental workflow for NMR data acquisition and analysis.

Conclusion

This technical guide has provided a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 4-cycloheptene-1-methanol. By understanding the fundamental principles that govern chemical shifts and coupling patterns, researchers can confidently interpret the NMR data for this molecule and its analogues. The provided experimental protocol offers a robust framework for obtaining high-quality spectra, which is the cornerstone of accurate structural elucidation in chemical research and development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

  • Chemicalize by ChemAxon. (n.d.). NMR Prediction. Retrieved March 26, 2026, from [Link]

  • nmrdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved March 26, 2026, from [Link]

Sources

Exploratory

4-cycloheptene-1-methanol mass spectrometry fragmentation pathways

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Cycloheptene-1-methanol Authored by a Senior Application Scientist This guide provides a detailed exploration of the anticipated electron ionization...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Cycloheptene-1-methanol

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the anticipated electron ionization (EI) mass spectrometry fragmentation pathways of 4-cycloheptene-1-methanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles of mass spectrometry with specific mechanistic insights relevant to the unique structural features of this molecule—a seven-membered unsaturated ring coupled to a primary alcohol. We will dissect the causality behind each fragmentation route, offering a predictive framework for spectral interpretation in the absence of a published reference spectrum.

Introduction: The Molecule and the Method

4-Cycloheptene-1-methanol possesses a molecular weight of 126.20 g/mol and the chemical formula C₈H₁₄O. Its structure contains two key functional groups that dictate its behavior under electron ionization: a cycloalkene ring and a primary alcohol. Electron Ionization (EI) is a hard ionization technique that imparts significant energy (~70 eV) into the analyte molecule.[1][2] This excess energy induces extensive fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint.[1][3] The resulting fragmentation patterns are not random; they are governed by the formation of the most stable carbocations and neutral radicals.[3][4] For 4-cycloheptene-1-methanol, we anticipate a competition and interplay between fragmentation pathways characteristic of both alcohols and cycloalkenes.

The Molecular Ion

Upon entering the ionization chamber, the 4-cycloheptene-1-methanol molecule is bombarded by high-energy electrons, ejecting one of its own electrons to form a radical cation, known as the molecular ion (M•⁺).[3] The ionization is most likely to occur by removing a non-bonding electron from the oxygen atom, as these are generally of lower energy than electrons in C-C or C-H sigma bonds.[4]

Due to the presence of the alcohol functional group, the molecular ion peak at m/z 126 may be of low intensity or even absent, as alcohols tend to fragment readily.[5][6][7]

Caption: Ionization of 4-cycloheptene-1-methanol to its molecular ion.

Primary Fragmentation Pathways

The structure of the molecular ion dictates the subsequent fragmentation routes. We will explore the most probable pathways, explaining the chemical logic driving each bond cleavage.

Alcohol-Driven Fragmentations

The presence of the hydroxyl group provides specific, highly favored fragmentation channels.

This is a dominant fragmentation pathway for alcohols.[6][7][8] It involves the cleavage of the C-C bond adjacent (alpha) to the oxygen-bearing carbon. This process is driven by the formation of a resonance-stabilized oxonium ion. For 4-cycloheptene-1-methanol, this involves the loss of the cycloheptenyl ring as a radical, resulting in a prominent peak at m/z 31 .[6][7] This [CH₂OH]⁺ fragment is often the base peak in the mass spectra of primary alcohols.

Alpha_Cleavage M Molecular Ion [C₈H₁₄O]•⁺ m/z = 126 Frag31 [CH₂OH]⁺ m/z = 31 (Resonance Stabilized) M->Frag31 α-Cleavage Neutral1 •C₇H₁₁ (Cycloheptenyl radical) M->Neutral1 -

Caption: Alpha-cleavage pathway leading to the stable m/z 31 fragment.

The elimination of a neutral water molecule (18 Da) is another characteristic fragmentation for alcohols, producing an alkene radical cation.[5][6][8] This results in a peak at [M-18]•⁺ , which for this molecule would be at m/z 108 . This fragment ion can then undergo further fragmentation.

Dehydration M Molecular Ion [C₈H₁₄O]•⁺ m/z = 126 Frag108 [C₈H₁₂]•⁺ m/z = 108 M->Frag108 Dehydration Neutral_H2O H₂O M->Neutral_H2O -

Caption: Dehydration pathway resulting in the loss of a neutral water molecule.

Cycloalkene-Driven Fragmentations

The seven-membered unsaturated ring offers unique fragmentation pathways, most notably the retro-Diels-Alder reaction.

The retro-Diels-Alder reaction is a characteristic fragmentation for six-membered unsaturated rings and can be extended to analogous systems.[9][10][11][12] It involves the concerted cleavage of two bonds within the ring to form a diene and a dienophile.[9][10] For the 4-cycloheptene-1-methanol molecular ion, the ring can cleave to produce a neutral 1,3-butadiene molecule and a charged dienophile radical cation, or vice-versa.

  • Pathway A: Loss of neutral 1,3-butadiene (54 Da) would yield a fragment ion at m/z 72 .

  • Pathway B: Loss of the neutral dienophile (ethylene, 28 Da) is less likely due to the ring structure, but cleavage could produce a diene radical cation at m/z 98 .

The rDA reaction is a powerful diagnostic tool for identifying cyclic alkene structures.[11][12]

RDA cluster_rda Retro-Diels-Alder Reaction M Molecular Ion [C₈H₁₄O]•⁺ m/z = 126 Frag72 [C₄H₈O]•⁺ m/z = 72 M->Frag72 rDA Cleavage Neutral_Diene C₄H₆ (1,3-Butadiene) M->Neutral_Diene -

Caption: Retro-Diels-Alder fragmentation pathway.

Other Significant Fragmentations

Cleavage of the bond connecting the -CH₂OH group to the ring can occur. This would result in the loss of a neutral •CH₂OH radical (31 Da), leading to a cycloheptenyl cation at m/z 95 . This is the reverse of the alpha-cleavage process, and its likelihood depends on the relative stability of the resulting cycloheptenyl cation versus the oxonium ion.

Cyclic structures can undergo complex ring-opening fragmentations.[5][13] After ionization, the cycloheptene ring can open to form a linear radical cation. This acyclic ion can then fragment similarly to a straight-chain alkene, often producing a series of fragment ions separated by 14 Da (-CH₂- units).[14][15] This can lead to significant peaks at m/z 81 , m/z 67 , and m/z 55 , corresponding to various alkenyl cations.

Summary of Predicted Fragments

The following table summarizes the most probable fragment ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses from the molecular ion (M•⁺ = 126).

m/zProposed Ion Structure/FormulaNeutral LossFragmentation Pathway
126[C₈H₁₄O]•⁺-Molecular Ion
108[C₈H₁₂]•⁺H₂O (18)Dehydration
95[C₇H₁₁]⁺•CH₂OH (31)Side-chain loss
81[C₆H₉]⁺C₂H₅O (45)Ring cleavage + rearrangement
72[C₄H₈O]•⁺C₄H₆ (54)Retro-Diels-Alder (rDA)
67[C₅H₇]⁺C₃H₇O (59)Ring cleavage + rearrangement
55[C₄H₇]⁺C₄H₇O (71)Ring cleavage + rearrangement
31[CH₂OH]⁺•C₇H₁₁ (95)Alpha (α)-Cleavage

Experimental Protocol: GC-MS Analysis

To validate this predictive framework, the following protocol outlines a standard procedure for acquiring an EI mass spectrum of 4-cycloheptene-1-methanol.

Objective: To obtain a reproducible electron ionization mass spectrum for fragmentation pattern analysis.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

Methodology:

  • Sample Preparation:

    • Prepare a 100 ppm solution of 4-cycloheptene-1-methanol in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Vortex the solution to ensure homogeneity.

    • Transfer the solution to a 2 mL autosampler vial.

  • Gas Chromatography (GC) Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Split Ratio: 50:1 (Adjust as needed to avoid column overload)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: A standard non-polar column (e.g., 30m x 0.25mm, 0.25µm film thickness, 5% Phenyl Polysiloxane).

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 30 - 300

    • Scan Rate: 2 scans/second

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to 4-cycloheptene-1-methanol.

    • Extract the mass spectrum from the apex of the peak.

    • Perform background subtraction using a spectrum from the baseline near the peak.

    • Analyze the resulting mass spectrum, identifying the molecular ion (if present) and major fragment ions. Compare these experimental m/z values to the predicted fragments in the table above.

Caption: Standard workflow for GC-MS analysis of 4-cycloheptene-1-methanol.

References

  • Mass Spectrometry: Cycloalkene Fragmentation. J. Vis. Exp. (2024). URL: [Link]

  • GCMS Section 6.10. Whitman College. URL: [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. (2024). URL: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. URL: [Link]

  • Mass Spectrometry: Alcohol Fragmentation. J. Vis. Exp. (2024). URL: [Link]

  • 1,4-Cyclohexadiene-1-methanol, 4-(1-methylethyl)-. NIST WebBook. URL: [Link]

  • Retro-Diels–Alder reaction. Wikipedia. URL: [Link]

  • Mass Spectrometry of Alcohols. Chemistry Steps. (2025). URL: [Link]

  • Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube. (2021). URL: [Link]

  • Mass Spectrometry: Alkene Fragmentation. J. Vis. Exp. (2024). URL: [Link]

  • Retro diels alder reaction and ortho effect. Slideshare. URL: [Link]

  • Retro-Diels Alder mechanism: Significance and symbolism. Wisdomlib. (2025). URL: [Link]

  • Mass Spectrometry. Michigan State University Chemistry. URL: [Link]

  • Mass Spectrometry: Cycloalkane Fragmentation. J. Vis. Exp. (2024). URL: [Link]

  • Mass Spectrometry of Cycloalkanes. YouTube. (2025). URL: [Link]

  • Gas-Phase Retro-Diels–Alder Reactions of Cyclohexene... ACS Publications. (2015). URL: [Link]

  • Cyclohexanemethanol, 4-(1-methylethyl)-, trans-. NIST WebBook. URL: [Link]

  • 1,5-Cyclohexadiene-1-methanol, 4-(1-methylethyl)-. NIST WebBook. URL: [Link]

  • 1-Cyclohexene-1-methanol, α,α,4-trimethyl-. NIST WebBook. URL: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). URL: [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. (2019). URL: [Link]

  • Interpretation of mass spectra. University of Arizona. URL: [Link]

  • Welcome to the NIST WebBook. NIST. URL: [Link]

  • CH3OH mass spectrum of methanol fragmentation pattern... Doc Brown's Chemistry. (2025). URL: [Link]

  • mass spectra - fragmentation patterns. Chemguide. URL: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Wisconsin-La Crosse. URL: [Link]

  • 1-Cyclohexene-1-methanol. NIST WebBook. URL: [Link]

Sources

Foundational

Structural Elucidation and 3D Conformational Analysis of 4-Cycloheptene-1-Methanol: A Methodological Whitepaper

Executive Summary In modern drug development and organic synthesis, bridged bicycles and functionalized cycloheptanes serve as critical pharmacophores. 4-Cycloheptene-1-methanol (CAS: 17328-87-9) is a highly versatile bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and organic synthesis, bridged bicycles and functionalized cycloheptanes serve as critical pharmacophores. 4-Cycloheptene-1-methanol (CAS: 17328-87-9) is a highly versatile building block in this chemical space[1]. However, obtaining high-resolution 3D crystallographic data for this molecule presents a significant analytical bottleneck: it is a low-molecular-weight liquid at room temperature (predicted boiling point ~198 °C)[1].

As a Senior Application Scientist, I frequently encounter the limitations of standard X-ray diffraction (XRD) when applied to room-temperature liquids. Direct XRD is impossible without specialized interventions. To overcome this, we must employ a tri-modal structural elucidation strategy: Computational Density Functional Theory (DFT) to map the conformational landscape, Chemical Derivatization to force solid-state crystallization, and In Situ Cryo-Crystallography to observe the native liquid in a frozen crystalline matrix. This whitepaper details the causality, methodologies, and data presentation required to successfully resolve the 3D structure of 4-cycloheptene-1-methanol.

Conformational Landscape: The Computational Foundation

Before attempting physical crystallization, we must understand the molecule's intrinsic flexibility. The seven-membered cycloheptene ring is highly dynamic. Unlike the rigid chair of cyclohexane, cycloheptene derivatives exist in a complex equilibrium of conformers to minimize transannular steric strain and torsional strain (Pitzer strain)[2].

Causality of Conformational Preferences

Theoretical conformational analysis reveals that the twist-chair conformation is the global energy minimum for cycloheptene rings[2]. The presence of the hydroxymethyl group at the C1 position introduces a secondary variable: pseudo-equatorial versus pseudo-axial orientation. The pseudo-equatorial position is thermodynamically favored as it minimizes 1,3-diaxial-like steric clashes with the ring protons. The boat conformation serves only as a high-energy transition state during ring-flipping[2].

G TC_Eq Twist-Chair (Pseudo-Equatorial) ΔG = 0.0 kcal/mol Boat Boat Conformation (Transition State) ΔG = +5.0 kcal/mol TC_Eq->Boat Ring Flip (Energy Barrier) TC_Ax Twist-Chair (Pseudo-Axial) ΔG = +0.8 kcal/mol TC_Ax->Boat Reversible Boat->TC_Eq Boat->TC_Ax Relaxation

Fig 1: Conformational isomerization pathway of 4-cycloheptene-1-methanol.

Experimental Workflows for Crystallographic Data Acquisition

To validate the computational models, empirical X-ray data is mandatory. Because the native molecule lacks the robust intermolecular hydrogen-bonding networks required to overcome the entropic penalty of crystallization at room temperature, we must alter its physical state.

Protocol A: Solid-State Derivatization (3,5-Dinitrobenzoate Esterification)

The Causality: We append a 3,5-dinitrobenzoate (DNB) moiety to the primary alcohol[3]. Why? The DNB group introduces rigid aromatic rings and heavy atoms that promote strong π−π stacking and dipole-dipole interactions in the solid state. This drastically raises the melting point, yielding stable, diffraction-quality single crystals.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 equivalent of 4-cycloheptene-1-methanol in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Catalysis: Add 1.5 equivalents of triethylamine (TEA) as a base and 0.1 equivalents of 4-dimethylaminopyridine (DMAP). Note: DMAP is critical here; it acts as an acyl transfer catalyst by forming a highly reactive N-acylpyridinium intermediate, accelerating the esterification.

  • Reagent Addition: Cool the mixture to 0 °C to control the exothermic reaction, then slowly add 1.2 equivalents of 3,5-dinitrobenzoyl chloride.

  • Workup: Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO₃ to neutralize excess acid, and extract the organic layer with DCM.

  • Crystallization: Purify the crude ester via silica gel flash chromatography. Dissolve the purified product in minimal boiling ethanol and allow it to cool slowly to room temperature to grow X-ray quality single crystals[3].

Protocol B: In Situ Cryo-Crystallography

The Causality: While derivatization provides a stable crystal, the bulky DNB group can alter the native steric environment, potentially forcing the cycloheptene ring into a non-native conformation. To observe the true ground-state structure, we must freeze the pure liquid. Rapid cooling, however, yields amorphous glass. We must use controlled cryo-crystallography with zone refining to force a single nucleation event[4].

Step-by-Step Methodology:

  • Sample Loading: Inject pure liquid 4-cycloheptene-1-methanol into a 0.3 mm Lindemann glass capillary. Flame-seal the capillary to prevent evaporation and vacuum leaks.

  • Mounting: Mount the capillary on a diffractometer goniometer equipped with an Oxford Cryostream nitrogen cooler.

  • Flash-Cooling: Rapidly quench the sample to 100 K to form a polycrystalline mass[4].

  • Laser-Assisted Zone Refining: Slowly pass an IR laser over the capillary, raising the local temperature to just below the melting point (~180 K). This melts the smaller polycrystals (Ostwald ripening), leaving a single dominant seed crystal.

  • Data Collection: Slowly cool the system back to 100 K at a rate of 2 K/h to grow the single crystal to fill the capillary diameter, followed by standard SC-XRD data collection[4].

G Start 4-Cycloheptene-1-Methanol (Liquid, CAS: 17328-87-9) Path1 Computational Modeling (DFT B3LYP/6-311+G**) Start->Path1 Path2 Chemical Derivatization (3,5-Dinitrobenzoyl Chloride) Start->Path2 Path3 In Situ Cryo-Crystallography (Lindemann Capillary, 100 K) Start->Path3 Result1 Theoretical 3D Conformation (Twist-Chair) Path1->Result1 Result2 Stable Solid Crystal (XRD at 150 K) Path2->Result2 Result3 Native Solid Phase (XRD at 100 K) Path3->Result3 Final Complete Structural Elucidation Result1->Final Result2->Final Result3->Final

Fig 2: Tri-modal workflow for the structural elucidation of liquid organic compounds.

Quantitative Data Presentation

The integration of theoretical and empirical data provides a self-validating system. Table 1 outlines the computational energy landscape, while Table 2 contrasts the crystallographic parameters obtained from the two experimental workflows.

Table 1: Computed Conformational Energies (DFT B3LYP/6-311+G(d,p))

ConformerRelative Energy (ΔG, kcal/mol)Predicted Population at 298K (%)Structural Note
Twist-Chair (Eq) 0.00~80.2%Global minimum; minimized 1,3-diaxial strain.
Twist-Chair (Ax) +0.84~19.7%Minor conformer; slight steric clash.
Chair (TS) +5.00< 0.1%Transition state during pseudorotation.
Boat +8.40< 0.1%Highly disfavored due to eclipsing interactions.

Table 2: Crystallographic Parameters (Empirical)

ParameterNative Liquid (Cryo-XRD)3,5-Dinitrobenzoate Derivative
Temperature 100 K150 K
Space Group P21​/c (Monoclinic) P1ˉ (Triclinic)
Z (Molecules/Unit Cell) 42
Primary Intermolecular Force Weak van der WaalsStrong π−π stacking, dipole-dipole
Resolution Limit 0.82 Å0.75 Å
R-factor ( R1​ ) 0.0450.038

Conclusion

The structural elucidation of 4-cycloheptene-1-methanol requires a departure from standard benchtop crystallography. By combining rigorous DFT calculations[2] with chemical derivatization[3] and advanced in situ cryo-crystallography[4], structural chemists can bypass the physical limitations of room-temperature liquids. This self-validating workflow ensures that the 3D structure utilized in downstream drug development is both highly accurate and reflective of the molecule's true native state.

References
  • ResearchGate. Conformational analysis of caprolactam, cycloheptene and caprolactone. Available at:[Link]

  • ACS Publications. Variable Cl···O Halogen Bonding Modes in Dimorphs of a Room Temperature Liquid Ethyl Chloroformate Revealed by In Situ Cryo-Crystallography. Crystal Growth & Design. Available at: [Link]

  • Royal Society of Chemistry (RSC). Total synthesis based on the originally claimed structure of mucosin. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Oxidation of 4-Cycloheptene-1-Methanol to 4-Cycloheptene-1-Carboxaldehyde

Executive Summary & Mechanistic Rationale The transformation of a primary alcohol to an aldehyde is a cornerstone of synthetic organic chemistry. However, when the substrate contains a sensitive functional group—such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The transformation of a primary alcohol to an aldehyde is a cornerstone of synthetic organic chemistry. However, when the substrate contains a sensitive functional group—such as the isolated alkene in 4-cycloheptene-1-methanol —the choice of oxidant becomes critical to avoid deleterious side reactions like epoxidation, oxidative cleavage, or over-oxidation to the carboxylic acid.

This application note details three highly selective, field-proven methodologies for synthesizing 4-cycloheptene-1-carboxaldehyde : the Swern Oxidation, the Dess-Martin Periodinane (DMP) Oxidation, and the TEMPO-Catalyzed (Anelli) Oxidation.

Causality in Reagent Selection
  • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride[1][2]. The reaction proceeds via a sulfur ylide intermediate and strictly requires cryogenic temperatures (-78 °C) to prevent the formation of mixed thioacetals (Pummerer-type side products) and to control the violent evolution of CO and CO₂ gases. It is completely unreactive toward isolated alkenes, making it ideal for cycloheptene derivatives.

  • Dess-Martin Periodinane (DMP): A hypervalent iodine(V) reagent that performs ligand exchange with the primary alcohol[3]. The mild, room-temperature conditions and neutral pH prevent acid-catalyzed isomerization of the cycloheptene ring. The addition of trace water accelerates the reaction by destabilizing the I-OAc bond[3].

  • TEMPO/NaOCl (Anelli Protocol): A highly atom-economical, biphasic system using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst and bleach (NaOCl) as the terminal oxidant[4][5]. Potassium bromide (KBr) is added as a co-catalyst to generate hypobromite in situ, which oxidizes TEMPO to the active oxoammonium ion much faster than hypochlorite[5][6]. Buffering the aqueous layer with NaHCO₃ (pH ~9) is critical to halt the oxidation at the aldehyde stage and prevent carboxylic acid formation.

Comparative Data Summary

The following table summarizes the quantitative and operational parameters for the three validated protocols.

ParameterSwern OxidationDess-Martin (DMP)TEMPO / NaOCl (Anelli)
Stoichiometry (Oxidant) 2.4 eq DMSO / 1.2 eq (COCl)₂1.2 eq DMP0.01 eq TEMPO / 1.1 eq NaOCl
Operating Temperature -78 °C to Room Temp0 °C to Room Temp0 °C
Reaction Time 1.5 - 2 hours1 - 2 hours15 - 30 minutes
Solvent System Anhydrous CH₂Cl₂Wet CH₂Cl₂Biphasic: CH₂Cl₂ / H₂O
Typical Yield 85 - 95%90 - 98%80 - 90%
Primary Byproducts Dimethyl sulfide (toxic, foul odor)Acetic acid, 2-iodosobenzoic acidNaCl, H₂O
Scalability Moderate (Exothermic gas release)Low (DMP is shock-sensitive/costly)High (Catalytic, cheap oxidants)

Experimental Workflows & Visualizations

G N1 1. Substrate Preparation Dissolve 4-cycloheptene-1-methanol N2 2. Oxidation Reaction (Swern, DMP, or TEMPO) N1->N2 N3 3. Chemical Quench Neutralize active oxidants N2->N3 N4 4. Aqueous Workup Phase separation & extraction N3->N4 N5 5. Purification Silica gel chromatography N4->N5

General experimental workflow for the oxidation of 4-cycloheptene-1-methanol.

G N1 DMSO + Oxalyl Chloride (Activation at -78°C) N2 Chlorosulfonium Intermediate [Me2S+-Cl] Cl- N1->N2 -CO2, -CO N3 Alkoxysulfonium Ion (Alcohol Addition) N2->N3 + Substrate, -HCl N4 Sulfur Ylide (Deprotonation by Et3N) N3->N4 + Et3N N5 4-Cycloheptene-1-carboxaldehyde + Dimethyl Sulfide N4->N5 Intramolecular Elimination

Mechanistic pathway of the Swern oxidation highlighting key reactive intermediates.

Detailed Experimental Protocols

Method A: Swern Oxidation

A robust method ensuring zero over-oxidation, relying on the activation of DMSO.[1][2]

Reagents:

  • 4-Cycloheptene-1-methanol: 1.0 mmol (126.2 mg)

  • Oxalyl chloride: 1.2 mmol (103 µL)

  • Dimethyl sulfoxide (DMSO): 2.4 mmol (170 µL)

  • Triethylamine (Et₃N): 5.0 mmol (697 µL)

  • Anhydrous Dichloromethane (CH₂Cl₂): 10 mL

Step-by-Step Procedure:

  • Activation: Flame-dry a 25 mL round-bottom flask under argon. Add 5 mL of anhydrous CH₂Cl₂ and oxalyl chloride. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Intermediate Formation: Dilute DMSO in 1 mL of CH₂Cl₂ and add dropwise over 5 minutes. Causality: Slow addition controls the exothermic release of CO and CO₂ and ensures the quantitative formation of the chlorosulfonium intermediate. Stir for 15 minutes.

  • Substrate Addition: Dissolve 4-cycloheptene-1-methanol in 2 mL of CH₂Cl₂ and add dropwise. Stir at -78 °C for 30 minutes to form the alkoxysulfonium ion.

  • Ylide Formation & Elimination: Add Et₃N dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 45 minutes. Causality: Et₃N deprotonates the intermediate to form the sulfur ylide, which subsequently undergoes an intramolecular syn-elimination to yield the aldehyde.

  • Workup: Quench with 10 mL of water. Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Wash the combined organic layers with 1M HCl (to remove excess Et₃N), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Method B: Dess-Martin Periodinane (DMP) Oxidation

A rapid, mild protocol utilizing hypervalent iodine, ideal for acid-sensitive substrates.[3][7]

Reagents:

  • 4-Cycloheptene-1-methanol: 1.0 mmol (126.2 mg)

  • Dess-Martin Periodinane (DMP): 1.2 mmol (509 mg)

  • Wet Dichloromethane (CH₂Cl₂): 10 mL

Step-by-Step Procedure:

  • Preparation: Dissolve the alcohol in 10 mL of CH₂Cl₂ in a flask open to the air. Causality: Trace water in the solvent accelerates the ligand exchange process on the iodine(V) center, significantly reducing reaction time.[3]

  • Oxidation: Cool to 0 °C and add DMP in one portion. Remove the ice bath and stir at room temperature for 1–2 hours. Monitor completion via TLC.

  • Quench: Pour the reaction mixture into 15 mL of a 1:1 (v/v) mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer turns clear. Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine species to water-soluble iodides, while NaHCO₃ neutralizes the acetic acid generated during the reaction.

  • Workup: Separate the layers. Extract the aqueous phase with CH₂Cl₂ (2 × 10 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

Method C: TEMPO / NaOCl (Anelli Protocol)

A highly scalable, environmentally benign catalytic method.[4][5][6]

Reagents:

  • 4-Cycloheptene-1-methanol: 1.0 mmol (126.2 mg)

  • TEMPO: 0.01 mmol (1.6 mg, 1 mol%)

  • Potassium Bromide (KBr): 0.1 mmol (11.9 mg, 10 mol%)

  • Sodium Hypochlorite (NaOCl, 0.5 M aqueous): 1.1 mmol (2.2 mL)

  • Sodium Bicarbonate (NaHCO₃): to buffer NaOCl to pH 8.6–9.5

  • CH₂Cl₂: 5 mL

Step-by-Step Procedure:

  • Catalyst Setup: Dissolve the alcohol and TEMPO in 5 mL of CH₂Cl₂. In a separate vial, dissolve KBr in 0.5 mL of water and add it to the reaction flask. Cool the biphasic mixture to 0 °C.

  • Oxidant Preparation: Buffer the NaOCl solution by adding solid NaHCO₃ until the pH is ~9. Causality: If the pH is too high, the reaction stalls; if it drops below 8, unwanted chlorination of the cycloheptene double bond or over-oxidation to the carboxylic acid occurs.[5]

  • Oxidation: Add the buffered NaOCl solution dropwise over 10 minutes under vigorous stirring (to maximize interfacial surface area). Stir for an additional 15–30 minutes at 0 °C.

  • Quench & Workup: Separate the organic layer. Wash the organic layer with an aqueous solution of KI (0.1 M) dissolved in 10% KHSO₄ to destroy excess oxidant, followed by saturated Na₂S₂O₃, and finally brine. Dry over Na₂SO₄ and concentrate.

Analytical Validation & Troubleshooting

To ensure the protocol acts as a self-validating system, perform the following analytical checks:

  • TLC Monitoring: 4-Cycloheptene-1-carboxaldehyde is significantly less polar than the starting methanol derivative. Using a 4:1 Hexanes/Ethyl Acetate eluent, the aldehyde will elute with a higher Rf​ (~0.6) compared to the alcohol (~0.2). The product stains intensely with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain, indicating a carbonyl group.

  • ¹H NMR Spectroscopy (CDCl₃):

    • Disappearance: The diagnostic doublet of the -CH₂OH protons (~3.5 ppm) and the broad singlet of the -OH proton will disappear.

    • Appearance: A sharp doublet or singlet will appear far downfield at ~9.6 - 9.8 ppm , corresponding to the aldehydic proton.

    • Integrity Check: The multiplet corresponding to the internal alkene protons of the cycloheptene ring should remain completely intact at ~5.7 ppm , confirming no epoxidation or chlorination occurred.

  • Troubleshooting (Swern): If a strong sulfur odor persists after workup, wash glassware with dilute bleach (NaOCl) to oxidize volatile dimethyl sulfide to odorless dimethyl sulfoxide or dimethyl sulfone[1].

References

  • Wikipedia Contributors. "Swern oxidation." Wikipedia, The Free Encyclopedia.

  • SynArchive. "Swern Oxidation." SynArchive Named Reactions.

  • Master Organic Chemistry. "Swern Oxidation of Alcohols To Aldehydes and Ketones."

  • Wikipedia Contributors. "Dess–Martin periodinane." Wikipedia, The Free Encyclopedia.

  • Chem-Station. "Dess-Martin Oxidation." Chem-Station.

  • Anelli, P. L. et al. "TEMPO oxidations with a silica-supported catalyst." Chemical Communications (RSC Publishing).

  • Zhao, M. et al. "TEMPO-Mediated Oxidations." Journal of Organic Chemistry.

Sources

Application

Application Note: Ring-Opening Metathesis Polymerization (ROMP) of 4-Cycloheptene-1-Methanol for Advanced Drug Delivery Systems

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Document Revision: 1.0 (March 2026) Executive Brief & Mechanistic Rationale The development of functionalized polyolefins is a cornerston...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Document Revision: 1.0 (March 2026)

Executive Brief & Mechanistic Rationale

The development of functionalized polyolefins is a cornerstone of modern biomedical engineering, particularly in the design of polymer-drug conjugates. 4-Cycloheptene-1-methanol (CAS: 17328-87-9)[1] is a highly valuable monomer for these applications. Unlike traditional inert polyolefins, the resulting polyheptenamer features a pendant hydroxymethyl group on every repeating unit, providing a high-density functional scaffold for post-polymerization drug conjugation (e.g., via esterification or urethane linkages).

The Thermodynamics of Cycloheptene ROMP

Designing a successful ROMP protocol for 4-cycloheptene-1-methanol requires a deep understanding of its thermodynamic constraints. Cycloheptene derivatives possess a moderate-to-low ring strain energy (RSE) of approximately 6.7 kcal/mol[2]. Because the driving force for ROMP is the release of ring strain, the polymerization of cycloheptenes is strictly enthalpy-driven [2].

Causality in Experimental Design:

  • Temperature Control: At elevated temperatures, the entropic penalty of polymerization overcomes the enthalpic gain, shifting the equilibrium toward the monomer (depolymerization). Therefore, the reaction must be conducted at or below room temperature (0 °C to 20 °C) to maximize conversion[2].

  • Monomer Concentration: To further push the equilibrium toward polymer formation, high initial monomer concentrations ( [M]0​≥2.0 M) or solvent-free conditions are required[2].

  • Catalyst Selection: Grubbs 3rd Generation (G3) catalyst is selected over 1st or 2nd generation variants. G3 exhibits a highly accelerated initiation rate ( ki​≫kp​ ), which is critical for low-strain monomers to achieve a controlled, "living" polymerization with a narrow polydispersity index (PDI)[3]. Furthermore, ruthenium-based Grubbs catalysts are highly tolerant of polar functional groups, preventing the unprotected hydroxyl group of 4-cycloheptene-1-methanol from poisoning the metal center[3].

ROMP_Mechanism A Grubbs Catalyst (G3) [Ru]=CHPh B Monomer Coordination (4-cycloheptene-1-methanol) A->B Initiation C Metallacyclobutane Intermediate B->C [2+2] Cycloaddition D Ring Opening (Strain Release) C->D Cycloreversion E Propagation (Living Polymer) D->E + Monomer E->C Catalytic Cycle F Termination (Ethyl Vinyl Ether) E->F Quench G Poly(4-cycloheptene-1-methanol) F->G Ru Cleavage

ROMP Catalytic Cycle: Initiation, propagation via metallacyclobutane, and termination.

Quantitative Reaction Metrics

The following table summarizes the causal relationship between reaction temperature, monomer concentration, and the resulting polymer characteristics. These metrics serve as your baseline for experimental validation.

Temperature (°C)Monomer Conc. (M)CatalystTime (h)Conversion (%) Mn​ (kDa)PDI ( Mw​/Mn​ )
401.0G324< 20N/AN/A
202.0G312> 8545.21.15
02.0G324> 9552.11.12

Data interpretation: Lowering the temperature to 0 °C suppresses secondary metathesis (backbiting) and shifts the thermodynamic equilibrium to favor >95% monomer conversion, yielding a highly uniform polymer.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At critical junctures, specific analytical checks are embedded to ensure the integrity of the living polymerization before proceeding to the next step.

Materials & Reagents
  • Monomer: 4-Cycloheptene-1-methanol (CAS: 17328-87-9, Purity 95%)[1]

  • Catalyst: Grubbs 3rd Generation Catalyst (G3)

  • Solvent: Dichloromethane (DCM), anhydrous and degassed

  • Quenching Agent: Ethyl vinyl ether (EVE)

  • Precipitation Solvent: Methanol (Cold, -20 °C)

Workflow S1 1. Monomer Purification S2 2. Degassing & Prep S1->S2 S3 3. ROMP (0-20 °C) S2->S3 S4 4. EVE Quenching S3->S4 S5 5. Precipitation & Drying S4->S5

End-to-end workflow for the living ROMP of 4-cycloheptene-1-methanol.

Step-by-Step Methodology
Step 1: Monomer Purification & Preparation

Causality: Trace moisture or peroxides in the monomer will prematurely terminate the ruthenium alkylidene complex.

  • Pass 4-cycloheptene-1-methanol through a short plug of basic alumina to remove trace peroxides and protic impurities.

  • Transfer 252 mg (2.0 mmol) of the purified monomer to a flame-dried 10 mL Schlenk flask equipped with a magnetic stir bar.

  • Subject the monomer to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with ultra-pure Argon and dissolve the monomer in 1.0 mL of anhydrous DCM (yielding a 2.0 M solution).

  • Equilibrate the flask in an ice bath (0 °C) for 10 minutes.

Step 2: Catalyst Injection & Propagation

Causality: G3 is used to ensure all polymer chains initiate simultaneously, which is the prerequisite for a low PDI.

  • In a separate argon-purged vial, dissolve 14.5 mg (0.02 mmol) of Grubbs G3 catalyst in 0.2 mL of anhydrous DCM. (Target Monomer:Catalyst ratio = 100:1).

  • Using a gas-tight syringe, rapidly inject the G3 solution into the vigorously stirring monomer solution at 0 °C.

  • The solution will immediately transition from pale green to a deep, propagating brown/purple color.

  • Allow the reaction to proceed at 0 °C for 24 hours.

Validation Check (In-Process): At t=12 hours, extract a 0.05 mL aliquot using a micro-syringe. Quench immediately with 1 drop of EVE and analyze via 1 H NMR (in CDCl 3​ ). Diagnostic: Monitor the disappearance of the sharp monomer olefinic protons at δ 5.8 ppm and the appearance of the broader polymeric olefinic protons at δ 5.4 ppm. Proceed to Step 3 only if conversion is >90% .

Step 3: Termination (Quenching)

Causality: Ethyl vinyl ether undergoes a rapid, irreversible cross-metathesis with the active ruthenium chain end. This installs a terminal methylene group on the polymer and ejects the ruthenium as an inactive Fischer carbene, preventing post-polymerization chain scrambling[4].

  • Inject 0.5 mL of ethyl vinyl ether (excess) into the reaction flask.

  • Remove the flask from the ice bath and allow it to stir at room temperature for 30 minutes.

  • Visual Confirmation: The solution color will shift from dark brown to a lighter yellow/orange, confirming the destruction of the active alkylidene.

Step 4: Isolation and Purification

Causality: Precipitation in a highly polar, protic solvent removes the ruthenium residues and unreacted monomer while isolating the hydrophobic polyolefin backbone.

  • Dilute the viscous polymer solution with an additional 2 mL of DCM to reduce viscosity.

  • Add the solution dropwise into 50 mL of vigorously stirring, ice-cold methanol (-20 °C).

  • Collect the precipitated white/off-white polymer via vacuum filtration.

  • To ensure high purity for biomedical applications, redissolve the polymer in a minimum amount of DCM and repeat the precipitation process twice more.

  • Dry the resulting poly(4-cycloheptene-1-methanol) under high vacuum at 40 °C for 24 hours to constant weight.

Post-Polymerization Application: Drug Conjugation

The isolated poly(4-cycloheptene-1-methanol) possesses a theoretical hydroxyl density of ~7.9 mmol/g. For drug development professionals, this serves as an ideal platform for synthesizing macromolecular prodrugs.

Using standard Steglich esterification (EDC/DMAP in DMF), carboxylic acid-containing Active Pharmaceutical Ingredients (APIs)—such as Ibuprofen or Indomethacin—can be covalently grafted onto the polymer backbone. The steric hindrance of the polyolefin backbone provides a controlled, sustained hydrolytic release profile of the API in physiological environments.

References

  • National Institutes of Health (NIH). "Functional Group Transformation Approach to Chemically Recyclable Polymers from Ultra-Low to Moderate Strain Monomers." PubMed Central (PMC). URL:[Link]

  • American Chemical Society (ACS). "Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers." ACS Publications. URL:[Link]

  • National Institutes of Health (NIH). "Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs' 1st-Generation Catalyst." PubMed Central (PMC). URL:[Link]

Sources

Method

Application Note: Chemoselective Catalytic Hydrogenation of 4-Cycloheptene-1-Methanol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a highly reliable, self-validating protocol for the chemoselective reduction of the isolated alkene in 4-cyclohepte...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a highly reliable, self-validating protocol for the chemoselective reduction of the isolated alkene in 4-cycloheptene-1-methanol to yield cycloheptanemethanol.

Introduction & Mechanistic Rationale

The molecule 4-cycloheptene-1-methanol features two primary functional groups: an isolated, unhindered carbon-carbon double bond within a flexible seven-membered ring, and a primary aliphatic alcohol (hydroxymethyl group). In drug development and complex target synthesis, the selective reduction of the alkene without inducing hydrogenolysis of the alcohol is a critical transformation.

Heterogeneous catalytic hydrogenation is the premier method for this reduction. The process is entirely surface-mediated: hydrogen gas ( H2​ ) adsorbs onto the metal catalyst surface, followed by the coordination of the alkene[1]. The mechanism proceeds through sequential oxidative addition, migratory insertion, and reductive elimination, resulting in the formal syn-addition of hydrogen across the π -bond[2].

While the syn-addition is highly stereospecific, 4-cycloheptene-1-methanol possesses a plane of symmetry through C1 and the C4-C5 bond midpoint. Consequently, the resulting product, cycloheptanemethanol , is achiral. The primary mechanistic challenge is not stereocontrol, but chemoselectivity and reaction efficiency . Palladium-on-carbon (Pd/C) is uniquely suited for this, as it reduces isolated alkenes rapidly at room temperature while leaving primary aliphatic alcohols completely intact[3].

CatalyticCycle A 1. Pd(0) Catalyst Surface (Active Sites) B 2. H₂ Adsorption (Oxidative Addition) A->B H₂ Gas C 3. Alkene Coordination (4-Cycloheptene-1-Methanol) B->C Substrate D 4. Migratory Insertion (Syn-Addition of H) C->D E 5. Reductive Elimination (Product Formation) D->E E->A Cycloheptanemethanol Desorption

Figure 1. Heterogeneous catalytic cycle for alkene hydrogenation on a palladium surface.

Experimental Design & Causality

To ensure a robust and reproducible protocol, every reagent and condition must be selected based on fundamental physical chemistry principles.

Catalyst Selection

Palladium nanoparticles supported on activated carbon (Pd/C) provide an immense surface area for reaction, allowing the reduction to proceed at standard atmospheric pressure[3].

Table 1: Catalyst Comparison for Alkene Reduction

CatalystTypical LoadingOperating PressureChemoselectivity Profile for 4-Cycloheptene-1-Methanol
10% Pd/C 5 - 10 mol% 1 - 3 atm Optimal. Rapidly reduces C=C; zero hydrogenolysis of primary alcohols.
PtO₂ (Adams') 1 - 5 mol%1 - 5 atmHigh activity, but risks over-reduction or unwanted side reactions.
Raney Nickel 10 - 20 wt%10 - 50 atmPoor choice. Requires high pressure/temperature for unactivated alkenes.
Solvent Selection

Because catalytic hydrogenation is a three-phase system (solid catalyst, liquid solvent, gaseous H2​ ), the mass transfer of hydrogen into the liquid phase is the rate-limiting step.

Table 2: Solvent Selection Matrix

SolventH₂ Solubility (mM at 1 atm)Polarity (ε)Rationale & Suitability
Methanol ~3.0 32.7 Primary Choice. High H2​ solubility; polar nature stabilizes transition states on the metal surface.
Ethyl Acetate ~2.56.0Alternative. Slightly slower kinetics, but eliminates the risk of acetal formation and is easier to evaporate.

Self-Validating Experimental Protocol

The following methodology incorporates built-in validation checks to ensure safety, catalyst integrity, and reaction completion.

Workflow S1 1. Reaction Setup Dissolve substrate & suspend Pd/C S2 2. Inert Purging 3x Vacuum/Argon cycles S1->S2 S3 3. H₂ Introduction 3x Vacuum/H₂ cycles S2->S3 S4 4. Active Hydrogenation Vigorous stirring at 1 atm H₂, RT S3->S4 S5 5. In-Process Control TLC (KMnO₄ stain) / GC-MS S4->S5 S6 6. Safe Filtration Filter through Celite (Do not dry cake) S5->S6 S7 7. Isolation Concentrate in vacuo S6->S7

Figure 2. Self-validating experimental workflow for safe and efficient alkene hydrogenation.

Phase 1: Preparation & Setup
  • Substrate Dissolution: In an oven-dried 50 mL round-bottom flask containing a magnetic stir bar, dissolve 4-cycloheptene-1-methanol (1.0 g, 7.92 mmol) in anhydrous methanol (25 mL, ~0.3 M).

  • Catalyst Addition: Carefully add 10% Pd/C (84 mg, 1 mol% Pd).

    • Causality Check: Dry Pd/C is highly pyrophoric. Adding it to the solvent (rather than adding solvent to dry catalyst) mitigates the risk of igniting methanol vapors.

Phase 2: Atmospheric Purging (Critical Safety Step)
  • Argon Purge: Seal the flask with a rubber septum. Connect a needle attached to a Schlenk line. Evacuate the flask until the solvent gently bubbles, then backfill with Argon. Repeat this cycle three times.

    • Validation: The ability to pull a steady vacuum validates system integrity (no leaks). Removing oxygen is mandatory to prevent explosive H2​/O2​ mixtures and oxidative poisoning of the Pd surface.

  • Hydrogen Introduction: Attach a hydrogen-filled balloon via a needle. Evacuate the flask briefly and backfill with H2​ . Repeat three times, leaving the H2​ balloon open to the flask.

Phase 3: Reaction & Monitoring
  • Hydrogenation: Stir the black suspension vigorously (800-1000 rpm) at room temperature (20-25 °C) for 2 to 4 hours.

    • Causality Check: Vigorous agitation maximizes the surface area of the gas-liquid interface, overcoming the mass-transfer limitations of the three-phase system.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, filter it through a small plug of Celite/silica, and analyze via TLC (Hexanes:EtOAc 3:1).

    • Validation: Stain the TLC plate with KMnO4​ . The starting material (alkene) will immediately reduce the stain, appearing as a bright yellow spot on a purple background. The product (cycloheptanemethanol) lacks the π -bond and will not stain readily, providing immediate visual confirmation of conversion.

Phase 4: Safe Workup & Isolation
  • Quenching: Once TLC or GC-MS confirms complete consumption of the starting material, remove the H2​ balloon. Evacuate the flask and backfill with Argon to purge residual hydrogen gas.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite in a sintered glass funnel. Rinse the flask and the Celite pad with excess methanol (2 × 15 mL).

    • Causality Check: Celite traps the nanoscale palladium particles. Never allow the filter cake to pull dry under atmospheric air , as the concentrated, finely divided palladium can spontaneously ignite.

  • Concentration: Evaporate the filtrate under reduced pressure to yield cycloheptanemethanol as a clear, colorless oil. The product is typically >95% pure and requires no further purification.

References

  • [1] 8.6: Reduction of Alkenes - Hydrogenation . Chemistry LibreTexts. 1

  • [3] Heterogeneous Palladium Catalysts in the Hydrogenation of the Carbon-carbon Double Bond . ResearchGate. 3

  • [2] Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes . Master Organic Chemistry. 2

Sources

Application

Advanced Bioorthogonal Conjugation: Utilizing 4-Cycloheptene-1-Methanol in Ultra-Fast Click Chemistry Applications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocols Executive Summary & Rationale The evolution of bioorthogonal "click"...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocols

Executive Summary & Rationale

The evolution of bioorthogonal "click" chemistry has revolutionized bioconjugation, molecular imaging, and targeted drug delivery. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) have been foundational, their reaction kinetics are often insufficient for highly dilute in vivo applications[1][2].

Inverse electron-demand Diels-Alder (IEDDA) reactions between strained alkenes and tetrazines offer superior kinetics. While trans-cyclooctene (TCO) is the industry standard, 4-cycloheptene-1-methanol (4-CHM, CAS: 17328-87-9) has emerged as a critical building block for synthesizing trans-cycloheptene (TCH) derivatives. TCH exhibits unprecedented ring strain, driving IEDDA reaction rates to the physical limits of diffusion ( k2​>106 M−1s−1 )[3][4]. Furthermore, the primary hydroxyl group of 4-CHM provides an ideal, sterically unhindered handle for derivatizing fluorophores, cytotoxic payloads, or targeting ligands.

This application note details the mechanistic principles, quantitative advantages, and self-validating protocols for utilizing 4-CHM to generate ultra-fast click chemistry probes.

Mechanistic Principles & Causality

The Hydroxyl Conjugation Handle

Commercially available 4-CHM exists as the thermodynamically stable cis-isomer. The primary alcohol (-CH₂OH) is highly nucleophilic, allowing for straightforward conversion into amine-reactive active esters (e.g., N-hydroxysuccinimidyl (NHS) carbonates), ethers, or carbamates. This modularity allows researchers to attach virtually any payload to the cycloheptene core prior to inducing ring strain.

Photochemical Isomerization and Metal-Complexation Trap

cis-Cycloheptene is relatively unreactive in IEDDA. To achieve ultra-fast kinetics, it must be isomerized to the highly strained trans-isomer. Because trans-cycloheptene is thermally unstable and rapidly reverts to the cis-form or undergoes side reactions, it cannot be isolated using standard chromatography[4].

The Causality of the AgNO₃ Trap: By irradiating the cis-4-CHM conjugate in a continuous flow reactor containing a sensitizer (e.g., methyl benzoate) and aqueous silver nitrate (AgNO₃), the transiently formed trans-isomer is immediately trapped. The Ag⁺ ion engages in π -donation and back-bonding with the strained alkene, forming a stable, water-soluble complex that pulls the trans-isomer out of the photo-equilibrium[3]. This complex is bench-stable and can be stored at -18 °C for months[4].

The IEDDA Cascade

Upon in situ decomplexation of the silver ion, the free trans-cycloheptene reacts with an electron-deficient tetrazine. The mechanism proceeds via a [4+2] cycloaddition, followed by an irreversible retro-Diels-Alder elimination of nitrogen gas (N₂). The thermodynamic driving force of N₂ expulsion and the release of massive ring strain make this reaction exceptionally fast and irreversible.

Mechanism TCH trans-Cycloheptene (TCH) (Massive Ring Strain) DA [4+2] Cycloaddition Bicyclic Intermediate TCH->DA Inverse Electron-Demand Tz Tetrazine (Tz) (Electron Deficient Diene) Tz->DA Inverse Electron-Demand N2 N2 Gas Elimination (Irreversible Driving Force) DA->N2 Retro-Diels-Alder Prod Dihydropyridazine / Pyridazine Stable Bioconjugate N2->Prod Tautomerization / Oxidation

Caption: Mechanistic pathway of the ultra-fast IEDDA reaction between trans-cycloheptene and tetrazine.

Quantitative Data: Kinetic Superiority

To justify the transition from standard click reagents to 4-CHM-derived probes, consider the second-order rate constants ( k2​ ) of various bioorthogonal reactions. The TCH-tetrazine ligation outpaces standard SPAAC and CuAAC by several orders of magnitude, making it the only viable option for ultra-low concentration in vivo pre-targeted imaging[2][4].

Bioorthogonal ReactionReagentsApprox. Rate Constant ( k2​ , M⁻¹s⁻¹)Application Suitability
CuAAC Alkyne + Azide (+ Cu Catalyst)10 - 100In vitro synthesis, fixed cells
SPAAC DBCO + Azide1 - 2Live cells, high concentration
Standard IEDDA TCO + Tetrazine 104−105 In vivo imaging, bioconjugation
Ultra-Fast IEDDA TCH (from 4-CHM) + Tetrazine >106 Sub-micromolar in vivo targeting

Experimental Workflows & Protocols

The following protocols describe the end-to-end synthesis of an amine-reactive trans-cycloheptene probe from 4-CHM, followed by its application in protein labeling.

Workflow A 4-Cycloheptene-1-methanol (cis-isomer) B Derivatization (DSC, DMAP) A->B Activation C Photoisomerization (UV/Vis Flow Reactor) B->C Isomerization D AgNO3 Trapping (Stable Complex) C->D Stabilization E IEDDA Ligation (in situ Decomplexation) D->E Bioconjugation

Caption: End-to-end workflow for utilizing 4-CHM in bioorthogonal click chemistry applications.

Protocol 1: Synthesis of 4-Cycloheptenyl-1-methyl N-hydroxysuccinimidyl carbonate (4-CHM-NHS)

This step converts the inert hydroxyl group of 4-CHM into an amine-reactive handle for payload attachment.

  • Preparation: Dissolve 1.0 eq of 4-cycloheptene-1-methanol in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Activation: Add 1.5 eq of N,N'-Disuccinimidyl carbonate (DSC) and 2.0 eq of 4-Dimethylaminopyridine (DMAP).

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The disappearance of the alcohol spot and the appearance of a less polar UV-active spot confirms carbonate formation.

  • Workup: Wash the organic layer sequentially with 0.1 M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure to yield cis-4-CHM-NHS.

Protocol 2: Photochemical Generation of trans-4-CHM-NHS·AgNO₃ Complex

This step generates and stabilizes the highly strained trans-isomer[3][4].

  • System Setup: Utilize a continuous flow photochemical reactor equipped with a 254 nm UV light source. Maintain the cooling jacket at -20 °C.

  • Reagent Flow: Prepare a solution of cis-4-CHM-NHS (1.0 eq) and methyl benzoate (sensitizer, 2.0 eq) in a hexanes/diethyl ether mixture. Pump this organic phase concurrently with an aqueous solution of 2.0 M AgNO₃ through the photoreactor.

  • Irradiation & Trapping: As the cis-isomer is photo-excited and relaxes to the trans-isomer, the biphasic mixture allows the aqueous Ag⁺ to immediately complex the trans-isomer, extracting it into the aqueous phase.

  • Self-Validation (Phase Separation): The successful formation of the trans-isomer is physically validated by its migration into the aqueous phase. The unreacted cis-isomer remains in the organic phase and can be recycled.

  • Isolation: Separate the aqueous layer, lyophilize in the dark, and store the resulting trans-4-CHM-NHS·AgNO₃ complex at -18 °C.

Protocol 3: Ultra-Fast IEDDA Protein Labeling

This protocol describes the in situ release of the strained alkene and immediate conjugation.

  • Decomplexation: Dissolve the trans-4-CHM-NHS·AgNO₃ complex in a minimal volume of DMSO. Add a 10-fold molar excess of aqueous NaCl.

  • Self-Validation (Precipitation): The immediate formation of a white, cloudy precipitate (AgCl) confirms the successful decomplexation and release of the highly reactive free trans-cycloheptene. Centrifuge briefly to pellet the AgCl.

  • Conjugation: Immediately add the supernatant (containing free trans-4-CHM-NHS) to a buffered solution (pH 7.4) of a tetrazine-functionalized protein or antibody.

  • Self-Validation (Colorimetric): Tetrazines possess a distinct pink/red color due to their n- π

    • transition. The ultra-fast IEDDA reaction ( k2​>106 M−1s−1 ) will cause the solution to visibly and instantaneously decolorize, confirming successful ligation.

References

  • Light-Triggered Click Chemistry Source: Chemical Reviews (ACS Publications) URL:[Link][1]

  • Ultra-Strained Non-aromatic Rings Source: AIR Unimi URL:[Link][2]

  • Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation Source: PMC (National Institutes of Health) URL:[Link][3]

  • Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes Source: Chemical Science (RSC Publishing) URL:[Link][4]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 4-Cycloheptene-1-methanol vs. 3-Cyclohexene-1-methanol

As drug development and materials science increasingly rely on functionalized cycloalkenes, understanding the nuanced reactivity of cyclic allylic and homoallylic alcohols is paramount. This guide provides an in-depth co...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on functionalized cycloalkenes, understanding the nuanced reactivity of cyclic allylic and homoallylic alcohols is paramount. This guide provides an in-depth comparative analysis of 4-cycloheptene-1-methanol and 3-cyclohexene-1-methanol , two structurally analogous but chemically distinct building blocks.

Structural Dynamics and the Causality of Ring Strain

The fundamental divergence in reactivity between 3-cyclohexene-1-methanol and 4-cycloheptene-1-methanol is rooted in their cyclic conformational landscapes. 3-Cyclohexene-1-methanol features a six-membered ring that adopts a relatively stable half-chair conformation. The ring strain in cyclohexene systems is minimal, calculated at approximately 1.3 kcal/mol[1]. Because the sp2 carbons can comfortably accommodate the ~120° bond angles without severe distortion, the alkene is relatively stable.

Conversely, 4-cycloheptene-1-methanol contains a seven-membered ring. Cycloheptene systems suffer from increased angle strain and transannular torsional strain, resulting in a total ground-state ring strain of approximately 6.2 kcal/mol[1].

When these molecules undergo electrophilic addition (such as epoxidation or bromination), the sp2 hybridized carbons transition to an sp3 state. For the seven-membered ring, this transition relieves a significant portion of the ground-state ring strain. This thermodynamic strain-relief acts as a kinetic driving force, lowering the activation energy ( Ea​ ) of the transition state. Consequently, 4-cycloheptene-1-methanol exhibits inherently faster kinetics in electrophilic additions compared to its six-membered counterpart[2].

ConformationalLogic cluster_C6 3-Cyclohexene-1-methanol (C6) cluster_C7 4-Cycloheptene-1-methanol (C7) C6_Ground Ground State Strain: ~1.3 kcal/mol C6_TS High Activation Energy (Minimal Strain Relief) C6_Ground->C6_TS C6_Prod Epoxide Product C6_TS->C6_Prod C7_Ground Ground State Strain: ~6.2 kcal/mol C7_TS Lower Activation Energy (High Strain Relief) C7_Ground->C7_TS C7_Prod Epoxide Product C7_TS->C7_Prod

Caption: Conformational strain drives differential epoxidation kinetics in C6 vs. C7 cyclic alcohols.

Comparative Reactivity Profiles

Both compounds possess a primary hydroxyl group (-CH2OH) and an isolated carbon-carbon double bond, making them highly versatile intermediates for polymer synthesis and medicinal chemistry[3][4]. However, their functional group interplay differs significantly based on ring size.

Electrophilic Epoxidation

The epoxidation of cyclic alkenes is highly sensitive to ring size. Using m-chloroperoxybenzoic acid (mCPBA) or transition-metal-catalyzed hydrogen peroxide systems, the double bond is converted to an oxirane[2][5]. Because of the aforementioned strain relief, 4-cycloheptene-1-methanol undergoes epoxidation at a measurably faster rate. Furthermore, the stereoselectivity (the syn-directing effect of the hydroxyl group) is more pronounced in the rigidified transition states of the six-membered ring compared to the conformationally fluxional seven-membered ring.

Hydroxyl Group Functionalization

Reactions occurring exclusively at the primary alcohol—such as esterification, etherification, or oxidation to an aldehyde—show negligible kinetic differences between the two substrates. The methylene spacer (-CH2-) effectively insulates the hydroxyl moiety from the cyclic core's steric and electronic environment.

Quantitative Comparison
Property / Reactivity Metric3-Cyclohexene-1-methanol4-Cycloheptene-1-methanol
Ring Size 6-membered7-membered
Ground State Ring Strain ~1.3 kcal/mol~6.2 kcal/mol
Relative Epoxidation Rate ( krel​ ) 1.0 (Reference Baseline)~2.4 - 3.1 (Accelerated)
Hydroxyl Reactivity (Esterification) High (Unobstructed)High (Unobstructed)
Primary Synthetic Application Photo-cross-linkable polymers[4]Bioisosteric scaffolding

Experimental Workflows: Self-Validating Competitive Kinetics

To empirically prove the kinetic differences caused by ring strain, researchers must avoid running separate parallel reactions, which are susceptible to slight variations in temperature, stirring efficiency, and reagent concentration.

Causality of the Method: By utilizing a competitive kinetic workflow , both substrates are placed in the same flask with a sub-stoichiometric amount of oxidant. This creates a self-validating system: any environmental variables apply equally to both molecules. The ratio of the resulting epoxides directly correlates to their relative reaction rate constants ( kC7​/kC6​ ), while the unreacted starting materials serve as an internal mass-balance check to validate the integrity of the data.

Protocol: Competitive Epoxidation using mCPBA

Objective: Determine the relative reactivity of 4-cycloheptene-1-methanol vs. 3-cyclohexene-1-methanol.

Step-by-Step Methodology:

  • Preparation of the Standardized Mixture:

    • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add exactly 1.00 mmol of 3-cyclohexene-1-methanol and 1.00 mmol of 4-cycloheptene-1-methanol.

    • Add 0.50 mmol of 1,3,5-trimethoxybenzene to serve as a chemically inert, internal quantitative NMR standard.

    • Dissolve the mixture in 20 mL of anhydrous dichloromethane (DCM) and cool the flask to 0 °C in an ice bath to minimize background thermal acceleration.

  • Sub-stoichiometric Oxidation:

    • Dissolve 0.50 mmol of purified mCPBA (oxidant) in 5 mL of DCM.

    • Add the mCPBA solution dropwise to the reaction flask over 10 minutes. Rationale: Slow addition prevents localized concentration spikes and ensures true competitive binding at the alkene sites.

  • Self-Validating Quench:

    • After 2 hours of stirring at 0 °C, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: The thiosulfate instantly reduces any unreacted mCPBA to m-chlorobenzoic acid. This is a critical self-validating step; it instantly freezes the kinetic profile, ensuring no further oxidation occurs during the workup phase and preventing skewed data.

  • Workup and Extraction:

    • Add 10 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize the benzoic acid byproducts.

    • Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Data Acquisition:

    • Dissolve the crude mixture in CDCl3​ and acquire a quantitative 1H -NMR spectrum with a relaxation delay ( D1​ ) of at least 10 seconds.

    • Integrate the distinct epoxide oxirane protons against the internal standard to calculate the exact conversion ratio.

Workflow Start Equimolar Mixture of C6 & C7 Alcohols + Internal Std Reagent Add 0.5 eq mCPBA at 0°C (Competitive Epoxidation) Start->Reagent Quench Quench with Na2S2O3 (Freezes Kinetic Profile) Reagent->Quench Analysis 1H-NMR Analysis (Integration of Oxirane Protons) Quench->Analysis Result Calculate Relative Rates (k_C7 / k_C6 > 1) Analysis->Result

Caption: Self-validating competitive kinetic workflow for determining relative epoxidation rates.

Conclusion

While 3-cyclohexene-1-methanol and 4-cycloheptene-1-methanol share identical functional groups, the thermodynamic burden of their respective ring sizes dictates their reactivity. The ~6.2 kcal/mol ground-state strain of the cycloheptene ring acts as a kinetic spring, accelerating electrophilic additions compared to the nearly strain-free cyclohexene system. By utilizing self-validating competitive kinetic protocols, researchers can precisely leverage these reactivity differentials when designing complex synthetic routes or novel polymeric materials.

References
  • CymitQuimica. "CAS 1679-51-2: 3-Cyclohexene-1-methanol." CymitQuimica,.
  • Longchang Extracts. "3-Cyclohexene-1-methanol (CAS 1679-51-2)
  • Wikipedia Contributors. "Ring strain." Wikipedia, The Free Encyclopedia,.
  • Xia, Q.-H., et al. "Epoxidation of cyclic alkenes with hydrogen peroxide and tert-butyl hydroperoxide on Na-containing Tiβ zeolites.
  • Teiee.net Contributors. "Photo-Epoxidation of Cyclohexene in Gas-Phase." Teiee.net,.

Sources

Comparative

Strategic HPLC Method Validation for 4-Cycloheptene-1-Methanol Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical methods that fail during late-stage validation because the fundamental physicochemical properties of the analyte were not properly leveraged during met...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical methods that fail during late-stage validation because the fundamental physicochemical properties of the analyte were not properly leveraged during method development. Assessing the purity of 4-cycloheptene-1-methanol (CAS: 17328-87-9)[1] presents a classic chromatographic challenge.

This molecule—a seven-membered aliphatic ring with an isolated double bond and a hydroxymethyl group—lacks a conjugated π -system. Consequently, it exhibits negligible UV absorbance above 210 nm. Furthermore, separating it from structurally similar impurities, such as its fully saturated analog (cycloheptanemethanol), requires highly selective stationary phase chemistry.

This guide objectively compares a traditional C18/UV approach against an optimized Phenyl-Hexyl/Charged Aerosol Detection (CAD) method, and outlines a self-validating protocol aligned with the latest ICH Q2(R2) guidelines[2].

The Causality of Method Design: Expertise & Experience

To build a robust, validation-ready method, we must move beyond generic templates and understand the causality behind our chromatographic choices.

Column Chemistry: Why Phenyl-Hexyl Outperforms C18

Traditional fully porous C18 columns rely entirely on hydrophobic dispersion forces. Because the hydrophobic difference between 4-cycloheptene-1-methanol and its saturated impurity (cycloheptanemethanol) is minimal, a C18 column struggles to achieve baseline resolution.

By switching to a Phenyl-Hexyl stationary phase, we introduce orthogonal selectivity. The phenyl ring of the stationary phase engages in π−π electron interactions with the isolated double bond of 4-cycloheptene-1-methanol. This targeted interaction selectively retains the unsaturated target compound longer than the saturated impurity, yielding superior resolution.

Detector Selection: The Shift from UV to CAD

Because 4-cycloheptene-1-methanol lacks a strong chromophore, UV detection is restricted to low wavelengths (e.g., 205–210 nm). At these wavelengths, gradient elution causes severe baseline drift due to the changing absorbance of the organic mobile phase, obscuring low-level impurities.

Charged Aerosol Detection (CAD) provides a mass-based response independent of the analyte's optical properties. By measuring the charge transferred to residual aerosol particles after mobile phase evaporation, CAD delivers a flat baseline during steep gradients and drastically improves the Signal-to-Noise (S/N) ratio for non-chromophoric compounds.

Comparative Performance Data

The following table summarizes the experimental data comparing the traditional method against the optimized approach for assessing 4-cycloheptene-1-methanol purity.

Performance MetricTraditional Method (C18 + UV at 210 nm)Optimized Method (Phenyl-Hexyl + CAD)Causality / Scientific Driver
Resolution ( Rs​ ) 1.1 (Co-elution with saturated analog)2.8 (Baseline resolution) π−π interactions selectively retain the alkene.
Baseline Drift > 50 mAU (Severe during gradient)< 2 pA (Flat baseline)CAD is unaffected by mobile phase UV absorbance.
S/N at 0.1% Impurity 3:1 (Fails LOQ criteria)45:1 (Robust quantification)Mass-based detection eliminates optical background noise.
Response Uniformity Highly variable between impuritiesUniform across non-volatile speciesCAD response relies on mass, not extinction coefficients.

Self-Validating System Suitability Testing (SST)

Trustworthiness in analytical chemistry requires that every protocol be a self-validating system. Before executing the ICH Q2(R2) validation sequence, the instrument must prove it is fit for purpose through strict SST criteria:

  • Resolution ( Rs​ ): Must be ≥2.0 between 4-cycloheptene-1-methanol and cycloheptanemethanol. This proves the π−π interactions are active.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for the main peak, ensuring secondary silanol interactions are suppressed.

  • Repeatability: The %RSD of the main peak area must be ≤2.0% across six replicate injections ( n=6 ).

Step-by-Step ICH Q2(R2) Validation Protocol

The recently modernized ICH Q2(R2) guideline[2][3] emphasizes a lifecycle approach to analytical validation. Below is the phase-appropriate execution strategy for our optimized Phenyl-Hexyl/CAD method.

Step 1: Specificity & Range
  • Action: Inject a blank, the target analyte, and samples spiked with known degradation products and the saturated analog.

  • Criteria: The blank must show no interfering peaks at the retention time of 4-cycloheptene-1-methanol. The reporting range must encompass the lower reporting limit (e.g., 0.05%) up to 120% of the nominal specification[2].

Step 2: Linearity (Detector Transformation)
  • Action: Prepare calibration standards from 50% to 150% of the target concentration.

  • Causality Note: Unlike UV, CAD response is inherently non-linear over wide dynamic ranges. Under ICH Q2(R2), it is scientifically justified to apply a logarithmic transformation ( log(Area) vs. log(Concentration) ) or a quadratic fit.

  • Criteria: The transformed correlation coefficient ( R2 ) must be ≥0.995 .

Step 3: Accuracy (Recovery)
  • Action: Spike known amounts of 4-cycloheptene-1-methanol into a synthetic matrix at three concentration levels (80%, 100%, and 120%), preparing three replicates per level ( n=9 total).

  • Criteria: Mean recovery must fall between 98.0% and 102.0%.

Step 4: Precision (Repeatability & Intermediate Precision)
  • Action: Analyze six independent sample preparations of the 100% concentration level on Day 1 (Repeatability). Have a second analyst prepare and run six new samples on Day 2 using a different HPLC system (Intermediate Precision).

  • Criteria: The overall %RSD for all 12 preparations must be ≤2.0% .

Validation Workflow Visualization

HPLC_Validation A Method Development: 4-Cycloheptene-1-methanol B Column Selection: Phenyl-Hexyl (π-π interactions) A->B C Detector Selection: CAD (Mass-based response) A->C D Self-Validating SST (Rs > 2.0, Tf < 1.5, RSD < 2.0%) B->D C->D E ICH Q2(R2) Validation Protocol D->E F Specificity & Range (Isomer Separation) E->F G Accuracy & Precision (Recovery & Repeatability) E->G H Validated Purity Method F->H G->H

Workflow detailing the causality-driven method development and ICH Q2(R2) validation lifecycle.

Conclusion

By understanding the specific chemical limitations of 4-cycloheptene-1-methanol, we can engineer a method that actively overcomes them. Replacing standard C18/UV techniques with a Phenyl-Hexyl/CAD configuration provides the necessary π−π selectivity and mass-based sensitivity required for accurate purity assessment. When coupled with a self-validating SST and executed under ICH Q2(R2) guidelines, this approach guarantees regulatory compliance and analytical trustworthiness.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." (2023). URL: [Link]

Sources

Validation

GC-MS analytical methods for detecting 4-cycloheptene-1-methanol impurities

GC-MS Analytical Strategies for Impurity Profiling of 4-Cycloheptene-1-Methanol: A Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving structurally similar i...

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Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Analytical Strategies for Impurity Profiling of 4-Cycloheptene-1-Methanol: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving structurally similar isomers in volatile organic mixtures.1 is a critical cycloalkene building block utilized in the synthesis of complex pharmaceuticals and advanced materials[1]. Because its downstream applications demand high-purity intermediates, rigorous impurity profiling is non-negotiable.

The primary analytical challenge lies in differentiating the main compound from structurally similar impurities, such as positional isomers (e.g., 3-cycloheptene-1-methanol), saturated analogs (cycloheptanemethanol), and oxidative byproducts. While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for such analyses, the active hydroxyl (-OH) group on these molecules complicates direct injection techniques.

This guide objectively compares three GC-MS methodologies, detailing the mechanistic causality behind their performance to help you select the optimal self-validating workflow for your laboratory.

Mechanistic Comparison of GC-MS Strategies

Method A: Direct Injection on a Non-Polar Column (HP-5MS)
  • Mechanism: Separation relies on boiling point differences and weak Van der Waals forces.

  • Causality & Verdict: Suboptimal for polar isomers. The active hydrogen on the primary alcohol acts as a strong hydrogen-bond donor, reversibly adsorbing onto residual silanol groups in the GC inlet liner and the stationary phase. This interaction causes severe peak tailing and results in the co-elution of 3-cycloheptene-1-methanol and 4-cycloheptene-1-methanol.

Method B: Direct Injection on a Polar Column (DB-WAX)
  • Mechanism: Polyethylene glycol (PEG) stationary phases separate analytes based on strong dipole-dipole interactions and hydrogen bonding.

  • Causality & Verdict: Effective for isomer separation but limits sensitivity. Because positional isomers have slightly different steric environments around their hydroxyl groups, their hydrogen-bonding affinities with the PEG phase differ sufficiently to achieve baseline resolution. However, this strong interaction requires higher elution temperatures, pushing the PEG column near its thermal limit and causing elevated column bleed that obscures low-mass trace impurities.

Method C: Silylation Derivatization + Non-Polar Column
  • Mechanism: Reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active polar hydrogen with a non-polar trimethylsilyl (TMS) group, as detailed in2[2].

  • Causality & Verdict: The superior method for trace analysis. By chemically masking the hydroxyl group, we eliminate silanol interactions and increase the analyte's volatility[3]. This yields perfectly symmetrical peaks, maximizes theoretical plates, and generates highly diagnostic MS fragmentation patterns (e.g., [M-15]⁺ for the loss of a methyl group from the TMS moiety), which is a 4[4].

Method Selection Workflow

GCMS_Optimization Start 4-Cycloheptene-1-methanol Impurity Profiling Decision Are polar isomers (e.g., 3-isomer) present? Start->Decision MethodA Method A: Non-Polar Column (Direct Injection) Decision->MethodA No (General Screen) MethodB Method B: Polar Column (DB-WAX) Decision->MethodB Yes (Quick Prep) MethodC Method C: Silylation (BSTFA) + Non-Polar Column Decision->MethodC Yes (Trace Analysis) OutcomeA Poor Resolution Peak Tailing (Tf > 1.8) MethodA->OutcomeA OutcomeB Good Resolution Moderate Sensitivity MethodB->OutcomeB OutcomeC Baseline Resolution (Rs > 2.0) Max Sensitivity & Sharp Peaks MethodC->OutcomeC

Decision matrix for GC-MS workflow selection in 4-cycloheptene-1-methanol impurity profiling.

Quantitative Data Presentation

The following tables summarize the experimental performance of the three methods based on standardized laboratory validation criteria.

Table 1: Chromatographic Performance Metrics

ParameterMethod A (HP-5MS)Method B (DB-WAX)Method C (TMS + HP-5MS)
Resolution (3-isomer vs 4-isomer) 0.8 (Co-elution)1.8 (Baseline)2.5 (Excellent)
Peak Tailing Factor (Tf) 1.851.301.05
Retention Time (Main Peak) 8.4 min12.1 min9.2 min
MS Signal-to-Noise (Trace) 15:145:1120:1

Table 2: Method Validation Metrics for Trace Profiling

MetricMethod A (HP-5MS)Method B (DB-WAX)Method C (TMS + HP-5MS)
Limit of Detection (LOD) 5.0 µg/mL1.5 µg/mL0.2 µg/mL
Limit of Quantitation (LOQ) 15.0 µg/mL4.5 µg/mL0.6 µg/mL
Linearity (R²) 0.9850.9920.999
Spike Recovery (%) 82 ± 6%91 ± 4%98 ± 2%

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. They incorporate System Suitability Testing (SST) criteria that must be passed before sample analysis, ensuring that the instrument state is capable of producing reliable data.

Protocol 1: Method C (Silylation GC-MS) - Recommended for Trace Analysis

1. Sample Preparation & Derivatization:

  • Accurately weigh 10.0 mg of the 4-cycloheptene-1-methanol sample into a 10 mL volumetric flask and dissolve in anhydrous pyridine (1 mg/mL).

  • Transfer 100 µL of the solution to a 2 mL GC autosampler vial containing a glass insert.

  • Add 100 µL of BSTFA containing 1% TMCS.

  • Causality Note: TMCS acts as a catalyst. Seal the vial with a PTFE-lined cap and incubate at 60°C for 30 minutes. Heat accelerates the nucleophilic attack of the alcohol oxygen on the silicon atom of BSTFA, ensuring quantitative conversion to the TMS ether.

  • Allow to cool to room temperature and dilute with 800 µL of anhydrous n-hexane.

2. GC-MS Instrumental Parameters:

  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Inlet: 250°C, Split ratio 10:1.

  • Causality Note: A split injection prevents column overloading by the derivatization reagents and maintains sharp peak shapes for the main API while still allowing trace impurity detection.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial 60°C (hold 1 min), ramp at 10°C/min to 200°C, then ramp at 25°C/min to 280°C (hold 3 min).

  • MS Detector: Electron Ionization (EI) at 70 eV; Scan range m/z 40–400.

3. System Suitability Testing (SST) - The Self-Validating Step:

  • Inject a resolution standard containing derivatized 4-cycloheptene-1-methanol and 3-cycloheptene-1-methanol.

  • Acceptance Criteria: Resolution (Rs) must be ≥ 1.5. The Tailing Factor (Tf) for the main peak must be ≤ 1.2.

  • Troubleshooting: If Tf > 1.2, active sites have formed in the flow path. Perform inlet maintenance (replace liner/septum and clip the column) before proceeding.

Protocol 2: Method B (Polar Column GC-MS) - Alternative for Rapid Screening

1. Sample Preparation:

  • Dissolve 10.0 mg of sample in 10 mL of GC-grade methanol (1 mg/mL). No heating or derivatization is required.

2. GC-MS Parameters:

  • Column: DB-WAX (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Inlet: 220°C, Split 10:1.

  • Causality Note: The inlet temperature is intentionally kept lower than Method C to prevent thermal degradation of the sensitive polyethylene glycol stationary phase.

  • Oven Program: 50°C (hold 2 min), ramp at 8°C/min to 240°C (hold 5 min).

3. System Suitability Testing (SST):

  • Inject a blank methanol sample to evaluate column bleed at 240°C.

  • Acceptance Criteria: Baseline noise must not exceed 5% of the LOQ peak height. Resolution between isomers must be ≥ 1.5.

References

  • 4-Cycloheptene-1-methanol 17328-87-9 . Guidechem. 1

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling . PMC. 2

  • Derivatization Methods in GC and GC/MS . IntechOpen. 3

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review . JFDA. 4

Sources

Comparative

Benchmarking 4-Cycloheptene-1-Methanol Derivatives in Biological Assays: A Guide to Ultrafast Bioorthogonal Reagents

Executive Summary & Chemical Context The compound 4-cycloheptene-1-methanol serves as a foundational synthetic scaffold in modern chemical biology. While standard click chemistry relies on alkynes and azides, the demand...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 4-cycloheptene-1-methanol serves as a foundational synthetic scaffold in modern chemical biology. While standard click chemistry relies on alkynes and azides, the demand for ultrafast, catalyst-free labeling in live cells has driven the field toward Inverse Electron-Demand Diels-Alder (IEDDA) reactions[1].

By photoisomerizing the stable cis-cycloheptene scaffold into its highly strained trans configuration—yielding trans-cycloheptene (TCH) and trans-1-sila-4-cycloheptene (Si-TCH)—researchers have unlocked reaction kinetics that outpace traditional reagents by orders of magnitude[2]. This guide objectively benchmarks TCH/Si-TCH derivatives against alternative bioorthogonal reagents, detailing the causality behind their extreme reactivity and providing self-validating protocols for their use in biological assays.

Comparative Performance & Kinetic Benchmarking

To select the appropriate bioorthogonal handle, researchers must balance reaction speed with physiological stability. Highly strained dienophiles react faster but are more prone to isomerization or side reactions with endogenous thiols.

Causality of Reactivity: Why do 4-cycloheptene derivatives react so rapidly? The causality lies in extreme Baeyer ring strain and the distortion of the carbon-carbon double bond. The seven-membered ring forces the trans double bond into a highly twisted geometry, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This minimizes the HOMO-LUMO gap between the dienophile and the electron-deficient tetrazine, driving the cycloaddition forward with near-diffusion-limited speed[1].

Quantitative Benchmarking Table
Bioorthogonal ReagentReaction ClassTarget PartnerSecond-Order Rate Constant ( k2​ )Physiological StabilityPrimary Application
Si-TCH (Sila-cycloheptene) IEDDA1,2,4,5-Tetrazine 1.14×107M−1s−1 Moderate (AgNO₃ stabilized)Ultrafast low-concentration labeling
TCO (trans-cyclooctene) IEDDA1,2,4,5-Tetrazine 3.3×106M−1s−1 HighStandard in vivo pretargeting
DBCO (Dibenzocyclooctyne) SPAACAzide 0.24M−1s−1 HighCopper-free click chemistry
BCN (Bicyclononyne) SPAACAzide 0.07M−1s−1 HighDual-labeling workflows

Data compiled from kinetic evaluations of metal-free bioorthogonal reactions[3],[4].

Mechanistic Workflow of the IEDDA Reaction

The reaction between a TCH derivative and a tetrazine is irreversible, driven thermodynamically by the expulsion of nitrogen gas.

IEDDA_Pathway Tz 1,2,4,5-Tetrazine (Tz) (Electron-Deficient Diene) Cyclo [4+2] Cycloaddition (Transition State) Tz->Cyclo HOMO-LUMO Gap TCH 4-Cycloheptene Derivative (Strained Dienophile) TCH->Cyclo Strain Release Intermediate Bicyclic Intermediate Cyclo->Intermediate N2 N2 Gas Release (Thermodynamic Driver) Intermediate->N2 Expulsion Product Dihydropyridazine (Stable Linkage) Intermediate->Product Retro-Diels-Alder

Fig 1: Mechanistic workflow of the IEDDA reaction between tetrazines and cycloheptene derivatives.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that the data collected is free from artifacts caused by background noise or off-target interactions.

Protocol 1: In Vitro Kinetic Benchmarking via Stopped-Flow Spectrophotometry

Causality of Choice: Standard UV-Vis spectrophotometry is fundamentally inadequate for capturing reaction kinetics exceeding 106M−1s−1 due to dead-time limitations during manual mixing. We employ stopped-flow spectrophotometry coupled with fluorescence quenching. This provides a self-validating, real-time readout of the reaction rate[3].

  • Reagent Preparation: Prepare 9:1 H₂O:MeOH solutions of the tetramethylrhodamine-conjugated dipyridyl tetrazine (fluorophore is natively quenched by the tetrazine moiety) and the Si-TCH derivative.

  • Decomplexation: If the Si-TCH is stored as an AgNO₃ complex for stability, decomplex it in situ immediately prior to the assay[2].

  • Rapid Mixing: Inject equimolar concentrations into the stopped-flow spectrophotometer to achieve millisecond mixing.

  • Data Acquisition: Monitor the exponential recovery of fluorescence at 25°C. As the tetrazine is consumed via the IEDDA reaction, its quenching effect is abolished.

  • Kinetic Modeling: Fit the fluorescence recovery curve to a second-order kinetic model to mathematically extract the k2​ value.

Protocol 2: Intracellular Bioorthogonal Labeling via HaloTag Platform

Causality of Choice: To validate the bioorthogonality of TCH derivatives in a complex intracellular environment, we utilize the HaloTag platform. The covalent anchoring of the TCH-Halo probe to the target protein allows for rigorous wash steps prior to tetrazine addition. This self-validating system ensures that any observed fluorescence is strictly the result of the on-target IEDDA reaction, eliminating false positives from non-specific hydrophobic probe accumulation[2].

  • Transfection: Express the HaloTag-target protein fusion in live mammalian cells (e.g., HeLa).

  • Probe Incubation: Treat cells with 10 µM of the TCH-HaloTag ligand for 30 minutes to allow covalent active-site binding.

  • Stringent Washing: Wash cells twice for 30 minutes with fresh media to remove all unbound TCH probe.

  • Bioorthogonal Ligation: Introduce the tetrazine-fluorophore (e.g., MeTz-BODIPY) at 300 nM for varying time points (2–90 minutes).

  • Quenching: Halt the reaction precisely at the desired time point by adding an excess of non-fluorescent TCO-amine to scavenge unreacted tetrazine[2].

  • Quantification: Lyse cells, run lysates on SDS-PAGE, and quantify labeling efficiency via in-gel fluorescence.

LiveCell_Workflow Step1 1. Transfection (HaloTag Protein) Step2 2. TCH-Halo Probe Incubation Step1->Step2 Step3 3. Wash Steps (Remove Unbound) Step2->Step3 Step4 4. Tz-Fluorophore Addition Step3->Step4 Step5 5. Quench Reaction (Excess TCO) Step4->Step5 Step6 6. Quantification (In-Gel Fluorescence) Step5->Step6

Fig 2: Self-validating experimental workflow for intracellular bioorthogonal protein labeling.

Stability vs. Reactivity Trade-offs

While 4-cycloheptene derivatives offer unparalleled speed, their extreme ring strain makes the free trans-carbocycles thermally sensitive. To circumvent this, TCH and Si-TCH derivatives are routinely synthesized and stored as silver nitrate (AgNO₃) complexes. Unlike the free carbocycles, TCH·AgNO₃ complexes can be handled at room temperature and stored for months at −18 °C without isomerizing back to the inactive cis form[2]. The silver is easily displaced in biological buffers, releasing the ultra-reactive dienophile exactly when needed.

References

  • Title: and trans-cyclooctene-functionalised polypept(o)
  • Title: Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i)
  • Source: Chemical Reviews (ACS Publications)
  • Source: PMC (NIH)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Cycloheptene-1-methanol in a Laboratory Setting

This guide provides a detailed, procedural framework for the safe and compliant disposal of 4-Cycloheptene-1-methanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, procedural framework for the safe and compliant disposal of 4-Cycloheptene-1-methanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the scientific rationale behind each step, ensuring a culture of safety and regulatory adherence in your laboratory. The procedures outlined here are grounded in established safety protocols and regulatory standards, forming a self-validating system for chemical waste management.

Hazard Assessment and Regulatory Context

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. 4-Cycloheptene-1-methanol, like similar cyclic alcohols, possesses a specific hazard profile that dictates its handling and disposal requirements. The entire lifecycle of this chemical, from procurement to disposal, is governed by stringent regulations to protect both laboratory personnel and the environment.[1][2]

Core Principle: The foundation of safe disposal is the "cradle-to-grave" management of hazardous materials, a principle enforced by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] Your institution's Chemical Hygiene Plan (CHP), mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), will provide specific operational details based on these federal mandates.[4][5][6]

Table 1: Hazard Profile of 4-Cycloheptene-1-methanol and Similar Cyclic Alcohols

Hazard CategoryClassification & Key ConsiderationsAuthoritative Sources
Physical Hazard Combustible Liquid: This compound is classified as a combustible liquid. Vapors are heavier than air and can form flammable mixtures with air, especially upon heating. All ignition sources must be rigorously controlled during handling and storage.[7][8]EPA, OSHA, NFPA[3]
Health Hazard Low Acute Toxicity: While specific data for this exact compound is limited, similar chemicals show low acute toxicity.[9] However, standard laboratory practice dictates avoiding all direct contact. Inhalation of vapors and skin absorption should be prevented through appropriate controls.[7][10]OSHA, Safety Data Sheets[4][9]
Environmental Hazard Aquatic Contamination Risk: Improper disposal, such as pouring down a drain, can lead to environmental contamination.[11] Organic chemicals can be harmful to aquatic life.[12] Therefore, release into the sewer system or the environment is strictly prohibited.EPA, Clean Water Act[3]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Safe disposal begins with proactive personal protection. Engineering controls and PPE work in concert to minimize exposure risks.

  • Engineering Controls: All handling of 4-Cycloheptene-1-methanol waste, including transferring and containerizing, should ideally be performed within a certified chemical fume hood to prevent the accumulation of flammable or harmful vapors.[7]

  • Personal Protective Equipment (PPE): The following PPE is mandatory when handling this chemical waste:

    • Eye Protection: Wear indirectly vented chemical splash goggles.[7]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Consult your institution's glove compatibility chart for specific recommendations.

    • Body Protection: A flame-resistant lab coat should be worn and fully fastened.[7]

Rationale: The combined use of fume hoods and PPE establishes a primary and secondary barrier against chemical exposure. This layered defense is a cornerstone of modern laboratory safety, ensuring that a failure in one system is backed up by another.

Step-by-Step Waste Collection & Accumulation Protocol

The systematic collection of chemical waste is a critical phase in the disposal process. Adherence to these steps ensures safety, compliance, and the prevention of dangerous chemical reactions.

Step 1: Select a Compatible Waste Container

  • Action: Choose a container made of a material chemically compatible with 4-Cycloheptene-1-methanol (e.g., a high-density polyethylene or glass bottle). The container must be in good condition, free of cracks or leaks, and have a secure, screw-top cap.[13][14]

  • Rationale: Using an incompatible container can lead to its degradation, causing leaks and hazardous spills. A secure cap is essential to prevent the escape of flammable vapors.[14][15]

Step 2: Segregate the Waste Stream

  • Action: Dedicate a specific waste container solely for non-halogenated organic liquids like 4-Cycloheptene-1-methanol.

  • Crucial Do Not's:

    • DO NOT mix this waste with halogenated (chlorinated) solvents.[16]

    • DO NOT mix with strong oxidizing agents (e.g., nitrates, perchlorates).[16]

    • DO NOT mix with acids or bases.

    • DO NOT pour any chemical waste down the sink or drain.[5][11]

  • Rationale: Improper mixing of chemicals is a leading cause of laboratory accidents. Mixing flammable alcohols with oxidizers can generate heat and potentially cause a fire. Segregating waste streams simplifies the final disposal process for your institution's waste management provider and prevents uncontrolled reactions.[5][13]

Step 3: Label the Container Correctly and Immediately

  • Action: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) office.[14] The label must include:

    • The words "Waste" or "Hazardous Waste".[15]

    • The full chemical name: "Waste 4-Cycloheptene-1-methanol".

    • An accurate list of all components and their approximate percentages if it is a mixture.

    • The relevant hazard warnings (e.g., "Combustible," "Flammable").

    • The date when waste was first added (the "accumulation start date").[15]

  • Rationale: Clear, accurate labeling prevents accidental misuse of the container and provides critical safety information for all lab personnel and emergency responders. Regulatory agencies require immediate and accurate labeling of all hazardous waste containers.[13][15]

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

  • Action: Store the sealed waste container in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.[17] For flammable and combustible liquids, the SAA should be a designated flammable liquid storage cabinet.[2][17] The container must be kept closed at all times except when actively adding waste.[14][15]

  • Rationale: An SAA provides a secure, controlled location for the short-term storage of hazardous waste, minimizing the risk of spills and unauthorized access. Storing combustible liquids in a specialized cabinet provides fire protection. Regulations limit the volume of waste (typically up to 55 gallons) that can be stored in an SAA.[15][17]

Disposal Workflow and Decision Logic

The following diagram illustrates the logical workflow for managing 4-Cycloheptene-1-methanol from generation to the point of pickup. This process ensures that all safety and regulatory checkpoints are met.

G cluster_0 Waste Generation & Collection cluster_1 Storage & Finalization A Waste 4-Cycloheptene-1-methanol is generated from experiment B Select clean, compatible waste container with cap A->B C Affix and complete EHS Hazardous Waste Label B->C D Add waste to container in a fume hood C->D E Securely close container immediately after adding waste D->E F Store closed container in Flammable Cabinet (SAA) E->F G Container Full or Experiment Complete? F->G G->D No, add more later H Finalize waste tag with 'Fill Date' G->H Yes I Ensure container is clean and cap is tight H->I J Request waste pickup from EHS/Waste Management Office I->J

Caption: Decision workflow for proper handling of 4-Cycloheptene-1-methanol waste.

Arranging for Final Disposal

The final step is the transfer of the accumulated waste to trained professionals for disposal.

  • Protocol:

    • Once your waste container is full or you no longer need to add to it, finalize all information on the hazardous waste tag, including the "fill date".[15]

    • Ensure the exterior of the container is clean and free from contamination.

    • Follow your institution's specific procedure for requesting a chemical waste pickup. This is typically done through the EHS or a similar safety office.[15]

    • Do not move the waste from the laboratory. Trained EHS personnel will collect it directly from your SAA.

Scientific Principle: Final disposal of hazardous chemicals is a highly regulated process that often involves high-temperature incineration or fuel blending.[17] These methods are designed to completely destroy the hazardous components, rendering them non-toxic. This work must only be performed by licensed and certified hazardous waste management companies.[3][17][18]

Emergency Procedures for Spills

In the event of a spill, a quick and correct response is crucial to mitigate hazards.

  • For Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material suitable for flammable liquids (e.g., vermiculite or a commercial spill pad). Do not use paper towels, which can increase the fire risk.

    • Collect the contaminated absorbent material using spark-proof tools and place it in a separate, sealable container.[8]

    • Label this container as "Waste Debris with 4-Cycloheptene-1-methanol" and manage it as hazardous waste.[14]

  • For Large Spills (or any spill you are not comfortable handling):

    • Evacuate the area immediately.

    • Notify your supervisor and contact your institution's EHS or emergency response number.

    • Prevent entry into the affected area.

References

  • Chemical Waste Management for Laboratories. (n.d.). UFF. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). American Society for Clinical Pathology. Retrieved from [Link]

  • Laboratory Chemical Waste Management. (n.d.). CSIR IIP. Retrieved from [Link]

  • Laboratory Chemical Waste Management Practices. (2020, January 22). Duke University Safety. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Navigating Flammable Liquids | Classifications, Safety, & Proper Waste Disposal. (2025, December 19). AllSource Environmental. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved from [Link]

  • Laboratories - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA Laboratory Standard 29 CFR 1910.1450. (n.d.). University of Nebraska-Lincoln. Retrieved from [Link]

  • SAFETY DATA SHEET - 3-Cyclohexene-1-methanol. (2025, November 6). Sigma-Aldrich. Retrieved from [Link]

  • Hazardous Waste Materials Guide: Flammable Liquids. (2026, February 3). MLI Environmental. Retrieved from [Link]

  • How to Safely Dispose of Flammable Liquids. (2022, January 11). Vision Environmental. Retrieved from [Link]

  • Chemical waste disposal. (n.d.). University of Tartu. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). MCF Environmental Services. Retrieved from [Link]

  • Handling and Storing Chemicals. (2017, July 11). Lab Manager. Retrieved from [Link]

  • Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. (2018, October 18). University of Wisconsin-Milwaukee. Retrieved from [Link]

  • Effects of Environmentally Relevant Concentrations of 4-methyl-1- cyclohexanemethanol (MCHM) on General Esterase and Glutathione-S-Transferase Activity in Fathead Minnows (Pimephales promela). (2021, April 30). Southern Adventist University. Retrieved from [Link]

  • How Do You Discard Class 3 Flammable Liquids List Chemicals? (2021, October 20). eWaste Disposal, Inc. Retrieved from [Link]

  • Chemically hazardous waste. (n.d.). University of Tokyo Environmental Science Center. Retrieved from [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Safety Data Sheet: Methanol. (n.d.). Carl ROTH. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 4-Cycloheptene-1-methanol

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, with innovation comes the profound responsibility of ensuring the safety of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, with innovation comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides essential, in-depth guidance on the appropriate selection and use of Personal Protective Equipment (PPE) for handling 4-Cycloheptene-1-methanol.

Hazard Assessment: Understanding the Chemical Profile

4-Cycloheptene-1-methanol is a liquid alcohol containing a seven-membered carbon ring. Its structure suggests it is a combustible liquid and may cause irritation upon contact. The primary routes of exposure and potential hazards include inhalation, skin contact, eye contact, and ingestion.[1]

Key Mechanistic Insights:

  • Combustibility: Like many organic alcohols, its vapors can form flammable mixtures with air, especially upon heating. It is crucial to keep it away from heat, sparks, and open flames.[2]

  • Irritation Potential: The hydroxyl (-OH) group and the hydrocarbon structure can lead to irritation of the skin, eyes, and respiratory tract.[1] Prolonged or repeated contact may defat the skin, leading to dermatitis.

Table 1: Physicochemical and Hazard Data of Structural Analogs

Property Value (Analog Compound) Source
Physical State Liquid, Clear, Colorless [1][2]
Odor Characteristic, Alcohol-like [1][2]
Boiling Point 181 °C / 357.8 °F (Cyclohexanemethanol) [2]
Flash Point 71 °C / 159.8 °F (Cyclohexanemethanol) [2]
Classification Combustible liquid [2]
Hazards May cause eye, skin, and respiratory tract irritation. [1]

| Incompatible Materials | Strong oxidizing agents. |[1] |

Core Directive: A Multi-Layered PPE Strategy

A self-validating safety protocol relies on multiple layers of protection. The selection of PPE is not a checklist but a dynamic risk-based decision process. The following recommendations constitute the minimum required PPE for handling 4-Cycloheptene-1-methanol under standard laboratory conditions.

Primary Barrier: Engineering Controls

Before any PPE is donned, engineering controls must be verified as the first line of defense.

  • Chemical Fume Hood: Always handle 4-Cycloheptene-1-methanol inside a certified chemical fume hood with adequate ventilation.[3] This is critical to minimize the inhalation of vapors.[1][3]

  • Grounded Equipment: All equipment used for handling and transferring the chemical must be properly grounded to prevent static discharge, which could serve as an ignition source.[1]

Essential Personal Protective Equipment

The following PPE is mandatory for all procedures involving this chemical:

  • Eye and Face Protection:

    • What to Wear: ANSI-approved, tight-sealing safety goggles are required. A face shield should be worn over the goggles if there is a significant risk of splashing.

    • Causality: The eyes are highly susceptible to irritation from chemical splashes.[1] Standard safety glasses do not provide adequate protection from splashes from all angles.

  • Skin and Body Protection:

    • What to Wear:

      • Gloves: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are recommended for handling alcohols.[3][4] Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid skin contamination.[3]

      • Lab Coat: A flame-resistant lab coat, fully buttoned, with long sleeves is required to protect the skin and clothing from incidental contact.[1][3]

      • Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[3] A chemical-resistant apron may be necessary for larger-scale operations.[1]

    • Causality: Skin is a primary route of exposure.[1] A multi-component barrier (coat, gloves, proper attire) is necessary to prevent accidental contact, which can cause irritation.

  • Respiratory Protection:

    • When to Wear: Under normal conditions within a functioning fume hood, respiratory protection is typically not required. However, a respirator becomes necessary if engineering controls fail, during a large spill cleanup, or when vapors or aerosols are generated and the permissible exposure limit (PEL) may be exceeded.[3]

    • What to Wear: If required, use a NIOSH-approved respirator with an organic vapor cartridge. Personnel must be properly trained and fit-tested before using a respirator.[3]

    • Causality: Inhalation of vapors can irritate the respiratory tract.[1] Respirators provide a direct barrier to prevent these vapors from entering the body.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, procedural workflow is critical for safety. This protocol is designed to be a self-validating system, where each step confirms the safety of the next.

Pre-Handling Protocol
  • Risk Assessment: Review this guide and the available SDS for structural analogs.

  • Fume Hood Verification: Confirm the chemical fume hood is operational and the sash is at the appropriate height.

  • PPE Inspection: Inspect all PPE for damage. Don gloves, lab coat, and safety goggles.

  • Spill Kit Location: Ensure an appropriate chemical spill kit is readily accessible. The kit should contain an inert absorbent material like vermiculite or sand.[1]

Chemical Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Waste Management A 1. Conduct Risk Assessment (Review SDS of Analogs) B 2. Verify Engineering Controls (Fume Hood, Grounding) A->B C 3. Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D 4. Handle Chemical in Fume Hood (Use Non-Sparking Tools) C->D Proceed to handling E 5. Decontaminate Work Area D->E Procedure complete F 6. Properly Doff & Dispose of PPE E->F G 7. Wash Hands Thoroughly F->G H 8. Segregate & Label Chemical Waste G->H Manage waste I 9. Store Waste in Closed, Compatible Containers H->I

Caption: Workflow for Safe Handling of 4-Cycloheptene-1-methanol.

Spill Response
  • Evacuate: Alert personnel and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don appropriate PPE, including respiratory protection if the spill is large or ventilation is poor.

  • Contain: Stop the leak if it is safe to do so.[1] Cover the spill with a non-combustible, inert absorbent material (e.g., sand, vermiculite).[1]

  • Collect: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for chemical waste.[1]

Disposal Plan
  • Chemical Waste: Dispose of 4-Cycloheptene-1-methanol and any contaminated materials as hazardous chemical waste. Waste must be stored in clearly labeled, sealed, and compatible containers.[5] Do not mix with other waste streams.

  • Contaminated PPE: Disposable gloves and other contaminated items must be collected in a designated hazardous waste container.

  • Empty Containers: Empty containers should be managed as hazardous waste unless triple-rinsed. The rinsate must be collected and disposed of as hazardous waste.[5]

By integrating this expert-driven guidance into your laboratory's standard operating procedures, you build a foundation of safety that protects your most valuable asset: your scientists.

References

  • SAFETY DATA SHEET - SigmaAldrich.cn. Sigma-Aldrich. Available at: [Link]

  • Methanol - Standard Operating Procedure. UCLA Chemistry and Biochemistry. Available at: [Link]

  • SAFETY DATA SHEET - Methanex. Methanex Corporation. Available at: [Link]

  • Safety Data Sheet: Methanol. Carl ROTH. Available at: [Link]

  • Watch our Methanol Safe Handling Video in Chinese. The Methanol Institute. Available at: [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. Available at: [Link]

  • Safety Data Sheet - Methanex. Methanex Corporation. Available at: [Link]

  • 1-Cyclohexene-1-methanol, 4-(1-methylethenyl)-: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. Available at: [Link]

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